molecular formula C30H42N4O6S B12393302 VH032-CH2-Boc

VH032-CH2-Boc

Cat. No.: B12393302
M. Wt: 586.7 g/mol
InChI Key: XUJMZXZOAJNDDT-TVZXLZGTSA-N
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Description

VH032-CH2-Boc is a useful research compound. Its molecular formula is C30H42N4O6S and its molecular weight is 586.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H42N4O6S

Molecular Weight

586.7 g/mol

IUPAC Name

tert-butyl 4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C30H42N4O6S/c1-18-25(41-17-32-18)20-10-8-19(9-11-20)15-31-27(38)22-14-21(35)16-34(22)28(39)26(29(2,3)4)33-23(36)12-13-24(37)40-30(5,6)7/h8-11,17,21-22,26,35H,12-16H2,1-7H3,(H,31,38)(H,33,36)/t21-,22+,26-/m1/s1

InChI Key

XUJMZXZOAJNDDT-TVZXLZGTSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC(=O)OC(C)(C)C)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Glue: A Technical Guide to the VH032-CH2-Boc Mechanism of Action in VHL Recruitment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the mechanism of action of VH032-CH2-Boc in recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Aimed at researchers, scientists, and drug development professionals, this document delves into the biochemical and structural basis of this interaction, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the underlying processes.

Executive Summary

VH032 is a potent and selective small molecule ligand that binds to the von Hippel-Lindau (VHL) protein, a critical component of the VHL E3 ubiquitin ligase complex. By mimicking the binding of the hypoxia-inducible factor 1α (HIF-1α), VH032 effectively hijacks the VHL complex. The derivative, this compound, is a key synthetic intermediate that incorporates a Boc-protected aminomethyl group, facilitating its conjugation to a target protein ligand to form a Proteolysis Targeting Chimera (PROTAC). This technical guide elucidates the fundamental mechanism of VH032-mediated VHL recruitment, providing a robust knowledge base for the rational design and development of novel protein degraders.

The Core Mechanism: Hijacking the VHL E3 Ligase

The primary mechanism of action of VH032 and its derivatives is the high-affinity binding to the substrate recognition subunit of the VHL E3 ligase complex, specifically at the HIF-1α binding pocket. This interaction is central to the function of PROTACs that utilize VH032 as the VHL-recruiting element.

Structural Insights from the VH032-VHL Complex

The crystal structure of VH032 in complex with the VHL-Elongin B-Elongin C (VCB) complex (PDB ID: 4W9H) provides a detailed atomic-level understanding of this interaction.[1][2][3][4] VH032 occupies the same binding pocket as the hydroxylated HIF-1α peptide, effectively acting as a peptidomimetic. Key interactions include:

  • Hydroxyproline Mimicry: The central hydroxyproline-like motif of VH032 is crucial for its binding affinity, forming critical hydrogen bonds with serine and histidine residues within the VHL binding pocket.[1]

  • Hydrophobic Interactions: The tert-butyl group and the methyl-thiazolyl-benzyl moiety of VH032 engage in extensive hydrophobic interactions with surrounding VHL residues, contributing significantly to the binding affinity.

The Boc-protected aminomethyl group of this compound is designed to be a synthetic handle that, upon deprotection, allows for the covalent attachment of a linker and a target-protein-binding ligand, thereby generating a functional PROTAC.

G cluster_0 PROTAC Molecule cluster_1 Cellular Machinery VH032 VH032-CH2 (deprotected) Linker Linker VH032->Linker covalent bond VHL VHL E3 Ligase VH032->VHL recruits POI_Ligand Protein of Interest (POI) Ligand Linker->POI_Ligand covalent bond POI Target Protein (POI) POI_Ligand->POI binds VHL->POI proximity-induced ubiquitination Ub Ubiquitin POI->Ub gets tagged Proteasome Proteasome Ub->Proteasome leads to degradation

PROTAC-mediated protein degradation workflow.

Quantitative Analysis of VH032-VHL Binding

The binding affinity of VH032 and its derivatives to the VHL complex has been quantified using various biophysical techniques. This data is crucial for the design and optimization of PROTACs, as high affinity for VHL is a key determinant of degrader potency.

CompoundBinding Affinity (Kd) to VHLAssay MethodReference
VH032 185 nMNot Specified
VH032 185 nMNot Specified
VH101 (a VH032 analog) 44 nMNot Specified
BODIPY FL VH032 3.01 nMTR-FRET

Experimental Protocols for Characterizing VHL Recruitment

Several biophysical assays are routinely employed to characterize the binding of ligands like this compound to the VHL protein. These assays provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time interaction between a ligand and an analyte.

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) of VH032-VHL binding.

Methodology:

  • Immobilization: The VCB complex is typically immobilized on a sensor chip surface.

  • Analyte Injection: A series of concentrations of the VH032 derivative are flowed over the chip surface.

  • Detection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to extract kinetic and affinity constants.

G cluster_workflow SPR Experimental Workflow start Start immobilize Immobilize VCB Complex on Sensor Chip start->immobilize inject Inject Serial Dilutions of VH032 Derivative immobilize->inject detect Real-time Detection of Refractive Index Change inject->detect analyze Fit Sensorgrams to Binding Model detect->analyze results Obtain kon, koff, Kd analyze->results end End results->end

Surface Plasmon Resonance (SPR) workflow.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the VH032-VHL interaction.

Methodology:

  • Sample Preparation: The VCB complex is placed in the sample cell, and the VH032 derivative is loaded into the injection syringe.

  • Titration: The VH032 derivative is titrated into the VCB solution in a series of small injections.

  • Heat Measurement: The heat released or absorbed upon each injection is measured by the calorimeter.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the reactants, and the resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.

G cluster_workflow ITC Experimental Workflow start Start prepare Prepare VCB Complex in Cell and VH032 in Syringe start->prepare titrate Titrate VH032 into VCB Solution prepare->titrate measure Measure Heat Change with Each Injection titrate->measure analyze Fit Binding Isotherm measure->analyze results Obtain Kd, n, ΔH, ΔS analyze->results end End results->end

Isothermal Titration Calorimetry (ITC) workflow.
Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.

Objective: To determine the binding affinity (Kd or IC50) of VH032 for VHL in a competitive binding format.

Methodology:

  • Assay Setup: A fluorescently labeled HIF-1α peptide (or a fluorescently labeled VHL ligand) is incubated with the VCB complex.

  • Competition: Increasing concentrations of the unlabeled VH032 derivative are added to the mixture.

  • Measurement: The fluorescence polarization of the solution is measured. As the unlabeled ligand displaces the fluorescent probe, the polarization decreases.

  • Data Analysis: The change in polarization is plotted against the concentration of the competitor, and the data is fitted to determine the IC50, from which the Ki or Kd can be calculated.

G cluster_workflow FP Experimental Workflow start Start incubate Incubate VCB Complex with Fluorescent Probe start->incubate add_competitor Add Increasing Concentrations of Unlabeled VH032 incubate->add_competitor measure_fp Measure Fluorescence Polarization add_competitor->measure_fp analyze Plot Polarization vs. Concentration and Fit Data measure_fp->analyze results Determine IC50/Ki analyze->results end End results->end

Fluorescence Polarization (FP) workflow.

Conclusion

This compound is a well-characterized and highly effective VHL ligand that serves as a cornerstone for the development of VHL-recruiting PROTACs. Its mechanism of action, underpinned by a high-affinity interaction with the HIF-1α binding site on VHL, has been extensively validated through structural and biophysical studies. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers to leverage this powerful molecular tool in the pursuit of novel therapeutics based on targeted protein degradation. The continued exploration and optimization of VH032-based PROTACs hold significant promise for addressing a wide range of diseases driven by aberrant protein function.

References

An In-depth Technical Guide to VH032-CH2-Boc: A Key Intermediate in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-CH2-Boc is a crucial chemical intermediate widely utilized in the burgeoning field of targeted protein degradation. Specifically, it serves as a protected form of a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides a comprehensive overview of its chemical structure, properties, and its pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

Chemical Structure and Properties

This compound is a synthetic molecule featuring a core structure that binds to the VHL protein, which is transiently protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is essential for controlled, sequential synthesis of heterobifunctional PROTACs.

Physicochemical Properties
PropertyValueSource
Molecular Formula C30H42N4O6S[1]
Molecular Weight 586.74 g/mol [1]
CAS Number 2827750-24-1[1]
Appearance White to off-white solid
Solubility Soluble in DMSO[2][3]
Storage Store at -20°C for long-term stability
Chemical Identity
IdentifierString
SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)N1--INVALID-LINK--O">C@@HC(=O)NCC2=CC=C(C3=C(C)SC=N3)C=C2
InChI InChI=1S/C30H42N4O6S/c1-29(2,3)38-28(37)32-21(30(4,5)6)26(35)34-22-12-19(35)27(34)33-16-17-7-9-18(10-8-17)24-20(11)41-31-25(24)13/h7-11,19,21-22,27,35H,12-13,16H2,1-6,14-15H3,(H,32,37)(H,33,36)/t19-,21-,22+,27-/m1/s1

Mechanism of Action in PROTAC Synthesis

This compound functions as a masked E3 ligase ligand. The Boc protecting group renders the terminal amine nucleophilically inactive, allowing for selective modification of other parts of a molecule during a multi-step synthesis. The core utility of this compound is realized upon the removal of the Boc group, which is typically achieved under acidic conditions. This deprotection step reveals a primary amine, which then serves as a reactive handle for conjugation to a linker, which is subsequently attached to a ligand for a specific protein of interest (POI). The resulting PROTAC molecule can then simultaneously bind to both the VHL E3 ligase and the target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target.

PROTAC_Synthesis_Workflow VH032_Boc This compound Deprotection Boc Deprotection (Acidic Conditions) VH032_Boc->Deprotection VH032_Amine VH032-Amine Deprotection->VH032_Amine Coupling Amide Coupling VH032_Amine->Coupling Linker_POI Linker-POI Ligand Linker_POI->Coupling PROTAC PROTAC Molecule Coupling->PROTAC

This compound in PROTAC Synthesis.

Experimental Protocols

The following are generalized protocols for the deprotection of this compound and its subsequent coupling to a linker. Researchers should optimize these conditions based on their specific linker and target ligand.

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine of the VH032 ligand.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane or methanol

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a minimal amount of DCM or MeOH in a round-bottom flask.

  • To the stirred solution, add a solution of 4 M HCl in dioxane or methanol (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent in vacuo using a rotary evaporator.

  • The resulting crude VH032-amine hydrochloride salt can be purified by precipitation from a solvent such as diethyl ether, followed by filtration and drying under vacuum.

Amide Coupling of VH032-Amine to a Linker

This protocol outlines the conjugation of the deprotected VH032-amine to a linker possessing a carboxylic acid moiety.

Materials:

  • VH032-amine hydrochloride

  • Linker with a terminal carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the linker with the terminal carboxylic acid and HATU (1.1-1.5 equivalents) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the mixture and stir for 5-10 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the VH032-amine hydrochloride in anhydrous DMF and add DIPEA (1.1-1.5 equivalents) to neutralize the hydrochloride and generate the free amine.

  • Add the VH032-amine solution to the activated linker solution.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired VH032-linker conjugate.

Experimental_Workflow cluster_deprotection Boc Deprotection cluster_coupling Amide Coupling Start_Deprotection Dissolve this compound Add_Acid Add 4M HCl in Dioxane/MeOH Start_Deprotection->Add_Acid Stir_Deprotection Stir at RT (1-4h) Add_Acid->Stir_Deprotection Monitor_Deprotection Monitor by TLC/LC-MS Stir_Deprotection->Monitor_Deprotection Evaporate_Deprotection Solvent Evaporation Monitor_Deprotection->Evaporate_Deprotection Purify_Amine Purify VH032-Amine Evaporate_Deprotection->Purify_Amine Neutralize_Amine Neutralize VH032-Amine Purify_Amine->Neutralize_Amine Activate_Linker Activate Linker-COOH with HATU/DIPEA Combine Combine Activated Linker and Amine Activate_Linker->Combine Neutralize_Amine->Combine Stir_Coupling Stir at RT (2-12h) Combine->Stir_Coupling Monitor_Coupling Monitor by TLC/LC-MS Stir_Coupling->Monitor_Coupling Workup Aqueous Workup Monitor_Coupling->Workup Purify_Product Column Chromatography Workup->Purify_Product

Experimental Workflow for PROTAC Synthesis.

Signaling Pathway Context: The VHL-HIF-1α Axis

VH032 and its derivatives, including the deprotected form of this compound, function by binding to the VHL protein. In a cellular context, VHL is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation under normal oxygen conditions. By mimicking the binding of HIF-1α to VHL, PROTACs containing the VH032 moiety can effectively recruit the VHL E3 ligase to a new protein of interest, thereby inducing its degradation.

VHL Pathway and PROTAC Intervention.

Conclusion

This compound is an indispensable tool for researchers engaged in the development of PROTACs. Its stable, protected form allows for versatile and efficient chemical synthesis, while its core structure provides high-affinity binding to the VHL E3 ligase. A thorough understanding of its properties and the experimental protocols for its use is fundamental to the successful design and synthesis of novel protein degraders with therapeutic potential.

References

An In-depth Technical Guide to the Boc Protection of VH032-CH2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tert-butyloxycarbonyl (Boc) protection strategy for the VH032 ligand, a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into the chemical principles, experimental protocols, and strategic importance of VH032-CH2-Boc as a key intermediate in drug discovery.

Introduction: The Role of VH032 and Amine Protection in PROTAC Synthesis

The von Hippel-Lindau (VHL) protein is a crucial E3 ubiquitin ligase that is frequently hijacked by PROTACs to induce the degradation of specific target proteins.[1][2][3][4] VH032 is a potent and well-characterized small molecule that binds to VHL, mimicking the interaction of its natural substrate, the hypoxia-inducible factor 1-alpha (HIF-1α).[5] This makes VH032 an invaluable component for recruiting the VHL E3 ligase in a PROTAC construct.

PROTACs are bifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ligase (like VH032), and a chemical linker that connects them. The synthesis of these complex molecules requires a multi-step approach where reactive functional groups must be selectively masked or "protected" to prevent unwanted side reactions.

The Boc group (tert-butyloxycarbonyl) is one of the most common protecting groups for amines in organic synthesis. Its popularity lies in its stability across a wide range of chemical conditions, including basic and nucleophilic environments, and its straightforward removal under mild acidic conditions. In the context of VH032, a precursor molecule is often synthesized with a reactive amine (e.g., VH032-CH2-NH2). To selectively build the PROTAC linker onto this amine without interfering with other parts of the molecule, the amine is temporarily protected with a Boc group, forming this compound. This intermediate is stable for storage and purification and allows for the precise, controlled synthesis of the final PROTAC.

The Chemistry of Boc Protection and Deprotection

The protection of a primary or secondary amine with a Boc group is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into carbon dioxide and tert-butanol, driving the reaction to completion. While the reaction can proceed without a base, one is often added, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the protonated amine formed during the reaction.

Boc Protection of an Amine using (Boc)₂O.

The removal of the Boc group is most commonly accomplished under acidic conditions, typically with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The reaction is initiated by the protonation of the carbamate oxygen. This is followed by the fragmentation of the protonated intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation. The tert-butyl cation can be scavenged by nucleophiles or eliminate a proton to form isobutylene gas. This clean decomposition into gaseous byproducts simplifies reaction workup.

Boc_Deprotection cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products R_NHBoc VH032-CH2-NH-Boc Mechanism 1. Protonation 2. Fragmentation R_NHBoc->Mechanism Acid H⁺ (e.g., TFA, HCl) Acid->Mechanism R_NH2 VH032-CH2-NH₂ Mechanism->R_NH2 Byproducts CO₂ + Isobutylene Mechanism->Byproducts

Acid-Catalyzed Boc Deprotection Mechanism.

Experimental Protocols

The following protocols are generalized from common procedures in organic synthesis and published routes for VH032 and related compounds. Researchers should optimize conditions for their specific substrate and scale.

  • Reagents and Materials:

    • VH032-CH2-NH₂ (amine starting material)

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Standard laboratory glassware, magnetic stirrer

  • Procedure:

    • Dissolve the amine (1.0 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask.

    • Add the base (e.g., TEA, 1.5 equivalents) to the solution and stir.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) portion-wise to the mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 3-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel if necessary.

  • Reagents and Materials:

    • This compound (Boc-protected starting material)

    • Trifluoroacetic acid (TFA) or a 4M solution of HCl in 1,4-dioxane

    • Solvent: Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution for workup

    • Standard laboratory glassware, magnetic stirrer

  • Procedure (using TFA):

    • Dissolve the Boc-protected compound (1.0 equivalent) in DCM (e.g., 0.1-0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA (5-10 equivalents, often used as a 20-50% solution in DCM) dropwise to the stirred solution.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • For workup, dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

  • Procedure (using HCl in dioxane):

    • Dissolve the Boc-protected compound in a minimal amount of an organic solvent like ethyl acetate or dioxane.

    • Add a 4M solution of HCl in 1,4-dioxane (e.g., 5-10 equivalents) dropwise at room temperature.

    • Stir the mixture at room temperature for 1 to 4 hours.

    • Monitor the reaction by TLC or LC-MS. Often, the product will precipitate as the hydrochloride salt.

    • Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.

Quantitative Data Summary

The choice of reaction conditions can significantly impact the yield and purity of both the protection and deprotection steps. The following tables summarize typical conditions and outcomes reported in the literature for analogous reactions.

Table 1: Comparison of Boc Protection Methodologies

Method Base Solvent Temperature Time Typical Yield Notes
(Boc)₂O TEA/DIPEA DCM/THF 0 °C to RT 3-12 h 90-98% Standard, robust method for most amines.
(Boc)₂O NaHCO₃ Dioxane/H₂O Room Temp 2-6 h >95% Aqueous conditions suitable for amino acids.

| (Boc)₂O | DMAP (cat.) | THF/DCM | Room Temp | 1-12 h | 90-98% | Accelerates reaction for sterically hindered or less nucleophilic amines. |

Table 2: Comparison of Boc Deprotection Methodologies

Reagent Solvent Temperature Time Typical Yield Notes
20-50% TFA DCM Room Temp 0.5-2 h >95% Very common, fast, and effective; requires careful neutralization.
4M HCl 1,4-Dioxane Room Temp 1-4 h >90% Product often precipitates as the HCl salt, simplifying purification.
TMSI DCM/CHCl₃ Room Temp 1-2 h >90% Milder, non-acidic conditions for sensitive substrates.

| Refluxing H₂O | Water | 90-100 °C | <15 min | 90-97% | A green chemistry approach, though high temperature may not be suitable for all substrates. |

Application in PROTAC Synthesis and VHL Signaling

The deprotected VH032-CH2-NH₂ is a critical intermediate for the final step in PROTAC assembly. The newly exposed primary amine serves as a nucleophilic handle for coupling with an activated linker attached to the target protein ligand.

PROTAC_Synthesis_Workflow cluster_VHL_Arm VHL Ligand Arm cluster_Linker_Arm Linker + Target Ligand Arm cluster_Final Final Assembly A VH032-CH2-NH2 (Amine Precursor) B VH032-CH2-NH-Boc (Protected Intermediate) A->B Boc Protection C VH032-CH2-NH2·HCl (Deprotected Amine Salt) B->C Acidic Deprotection G Final PROTAC Molecule C->G Amide Coupling (e.g., HATU, EDCI) D Target Ligand F Target Ligand-Linker-COOH D->F Linker Attachment E Linker-COOH (Activated Ester) E->F F->G Amide Coupling (e.g., HATU, EDCI) VHL_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_PROTAC PROTAC Action HIF HIF-1α PHD PHD Enzymes (+ O₂) HIF->PHD HIF_OH Hydroxylated HIF-1α PHD->HIF_OH VHL VHL E3 Ligase Complex HIF_OH->VHL Recognition HIF_Ub Ubiquitinated HIF-1α VHL->HIF_Ub Ubiquitination Ternary VHL :: PROTAC :: Target (Ternary Complex) VHL->Ternary Forms Ub Ubiquitin Ub->VHL Proteasome Proteasome HIF_Ub->Proteasome Degradation Degradation Proteasome->Degradation VH032 VH032 Moiety VH032->VHL Binds VHL Target Target Protein Target->Ternary Forms PROTAC PROTAC PROTAC->VH032 PROTAC->Target PROTAC->Ternary Forms Ternary->Proteasome Leads to Ubiquitination & Degradation of Target

References

VH032-CH2-Boc: A Technical Guide to a Key Precursor for von Hippel-Lindau (VHL) E3 Ligase-Targeted PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of many potent PROTACs is the ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited ligases in PROTAC development. This technical guide provides an in-depth overview of VH032-CH2-Boc, a key synthetic precursor for developing VHL-recruiting PROTACs.

This compound is a Boc-protected derivative of the VHL ligand VH032.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine, allowing for controlled, stepwise synthesis of PROTACs.[4][5] Under acidic conditions, the Boc group is readily removed, revealing a reactive amine that can be conjugated to a linker, which is subsequently attached to a ligand for a protein of interest (POI). This guide will detail the quantitative data associated with VH032-based ligands, provide comprehensive experimental protocols for the synthesis and utilization of this compound, and visualize the key biological and experimental pathways.

Data Presentation

The affinity of the VHL ligand for its target is a crucial parameter in the design of effective PROTACs. While this compound itself is a protected precursor and thus exhibits significantly reduced binding affinity, its deprotected form, VH032 amine, and the parent compound, VH032, are potent VHL binders. The subsequent table summarizes the binding affinities of relevant compounds.

CompoundBinding Affinity (Kd or IC50 to VHL)Assay Method
VH032Kd: 185 nMIsothermal Titration Calorimetry (ITC)
VH032 AmineKi: 5.7 µMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
BOC-VH032Ki: 8.0 µMFluorescence Polarization (FP)

The degradation efficiency of PROTACs derived from VH032 ligands is another critical measure of their therapeutic potential. The following table presents degradation data for representative PROTACs utilizing a VH032-based VHL ligand.

PROTACTarget ProteinDC50DmaxCell Line
CM11 (Homo-PROTAC)VHL<100 nMNot ReportedHeLa
GMB-475BCR-ABL11.11 µM (IC50 for degradation)Not ReportedBa/F3

Mandatory Visualizations

VHL-Mediated Ubiquitination Signaling Pathway

VHL_Ubiquitination_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIFa HIF-α PHD Prolyl Hydroxylase HIFa->PHD O2 OH_HIFa Hydroxylated HIF-α PHD->OH_HIFa Hydroxylation VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) OH_HIFa->VHL_complex Recognition PolyUb_HIFa Polyubiquitinated HIF-α VHL_complex->PolyUb_HIFa Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome 26S Proteasome PolyUb_HIFa->Proteasome Degradation Degradation Proteasome->Degradation HIFa2 HIF-α HIF_dimer HIF-α/β Dimer HIFa2->HIF_dimer HIFb HIF-β HIFb->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus HRE Hypoxia Response Element (DNA) Gene_expression Target Gene Expression (e.g., VEGF) HRE->Gene_expression Transcription

Caption: VHL pathway in normoxia vs. hypoxia.

Experimental Workflow: From this compound to PROTAC

PROTAC_Synthesis_Workflow Start This compound Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection VH032_Amine VH032-Amine Deprotection->VH032_Amine Coupling Amide Coupling (e.g., HATU, DIPEA) VH032_Amine->Coupling Linker Linker with Carboxylic Acid Linker->Coupling POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->Linker Previous Conjugation PROTAC PROTAC Molecule Coupling->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

Caption: PROTAC synthesis workflow from this compound.

Logical Relationship: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling->PROTAC

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Synthesis of VH032-CH2-Amine (from a Boc-protected precursor)

This protocol is adapted from established synthetic routes for VH032 derivatives.

1. Boc Protection of a Precursor (Illustrative Step for this compound Synthesis):

  • To a solution of the starting amine (e.g., a derivative of 4-aminomethyl-thiazole) in a suitable solvent such as dichloromethane (DCM) or a mixture of ethyl acetate and water, add sodium bicarbonate (NaHCO₃).

  • Add di-tert-butyl dicarbonate (Boc)₂O dropwise at room temperature.

  • Stir the reaction mixture overnight.

  • Perform an aqueous workup, extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the Boc-protected intermediate.

2. Boc Deprotection of this compound:

  • Materials: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM, anhydrous), Diethyl ether (cold).

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise to the solution (typically 20-50% v/v).

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the reaction is complete, concentrate the solution under reduced pressure to remove excess TFA and DCM.

    • Precipitate the product by adding cold diethyl ether.

    • Collect the resulting solid (the trifluoroacetate salt of VH032-CH2-amine) by filtration or centrifugation.

    • Wash the solid with cold diethyl ether and dry under vacuum.

Amide Coupling for PROTAC Synthesis

This protocol describes the conjugation of the deprotected VH032-CH2-amine to a linker containing a carboxylic acid.

  • Materials: VH032-CH2-amine (as the TFA salt), Linker-POI ligand conjugate with a terminal carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF (N,N-Dimethylformamide).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the Linker-POI ligand conjugate in anhydrous DMF.

    • Add HATU (1.1-1.5 equivalents) and DIPEA (2-4 equivalents) to the solution and stir for a few minutes to activate the carboxylic acid.

    • Add a solution of VH032-CH2-amine (1.0-1.2 equivalents) in anhydrous DMF to the reaction mixture. Note: The additional equivalents of DIPEA are necessary to neutralize the TFA salt of the amine.

    • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude PROTAC by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Fluorescence Polarization (FP) Competition Assay for VHL Binding

This assay measures the ability of a compound to displace a fluorescently labeled VHL ligand.

  • Materials: VHL protein complex (e.g., VCB complex), Fluorescently labeled VHL ligand (e.g., a FAM-labeled HIF-1α peptide or a BODIPY-labeled VH032 derivative), Assay buffer, Test compound (deprotected VH032-CH2-amine), Microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a solution of the VHL protein complex and the fluorescent probe in the assay buffer at optimized concentrations.

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the VHL protein complex/fluorescent probe mixture to wells containing either the test compound dilutions or a vehicle control.

    • Include controls for no protein (fluorescent probe only) and maximum binding (protein and fluorescent probe without competitor).

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Measure the fluorescence polarization of each well using the microplate reader.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the competitor concentration.

Western Blot for Quantifying PROTAC-Induced Protein Degradation

This protocol allows for the determination of DC₅₀ and Dₘₐₓ values.

  • Materials: Cell line expressing the target protein, PROTAC compound, Cell culture medium, Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), BCA protein assay kit, SDS-PAGE equipment, PVDF or nitrocellulose membranes, Primary antibody against the target protein, Primary antibody against a loading control (e.g., β-actin, GAPDH), HRP-conjugated secondary antibodies, Chemiluminescence substrate, Imaging system.

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound for a specific duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and probe with the primary antibody for the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Add the chemiluminescence substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Conclusion

This compound serves as a foundational building block for the synthesis of a wide array of VHL-recruiting PROTACs. Its Boc-protected amine allows for a modular and controlled approach to PROTAC assembly. By understanding the binding affinities of the active VH032 ligand and the degradation efficiencies of the resulting PROTACs, researchers can rationally design and optimize novel protein degraders. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of PROTACs utilizing this versatile precursor, thereby accelerating the development of new therapeutics for a range of diseases.

References

A Deep Dive into the Synthesis of VHL-Based PROTAC Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to target and eliminate disease-causing proteins. Among the various E3 ligases recruited by PROTACs, the von Hippel-Lindau (VHL) E3 ligase has emerged as a prominent and widely utilized component. This technical guide provides an in-depth exploration of the synthesis of core intermediates for VHL-based PROTACs, focusing on the essential VHL ligand and versatile linkers. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to design and synthesize these critical molecular building blocks.

The Central Role of the VHL Ligand

The VHL ligand is the cornerstone of any VHL-based PROTAC, responsible for hijacking the VHL E3 ligase complex. The most commonly employed VHL ligands are derivatives of (2S,4R)-1-acetyl-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, often referred to as VH032 and its analogues.[1][2] The synthesis of these ligands involves a multi-step sequence, culminating in a core structure that can be further functionalized with a linker for attachment to a target protein ligand.

General Synthetic Strategy for the VHL Ligand Core

The synthesis of the VHL ligand core typically begins with commercially available starting materials and involves several key transformations, including C-H arylation and sequential amide couplings.[3][4] A common intermediate is the Boc-protected amine, which serves as a versatile handle for subsequent modifications.

A generalized workflow for the synthesis of a common VHL ligand intermediate is depicted below.

G cluster_0 Synthesis of Key Intermediate cluster_1 Assembly of the VHL Ligand Core 4-Bromobenzonitrile 4-Bromobenzonitrile Intermediate_A 4-(4-Methylthiazol-5-yl)benzonitrile 4-Bromobenzonitrile->Intermediate_A Pd-catalyzed C-H Arylation 4-Methylthiazole 4-Methylthiazole 4-Methylthiazole->Intermediate_A Intermediate_B (4-(4-Methylthiazol-5-yl)phenyl)methanamine Intermediate_A->Intermediate_B Reduction Intermediate_C tert-Butyl (4-(4-methylthiazol-5-yl)benzyl)carbamate Intermediate_B->Intermediate_C Boc Protection Boc_Anhydride Boc_Anhydride Boc_Anhydride->Intermediate_C Intermediate_D Boc-protected Hydroxyproline Amide Intermediate_C->Intermediate_D Amide Coupling Boc_Hyp_OH Boc-(2S,4R)-4-hydroxyproline Boc_Hyp_OH->Intermediate_D Intermediate_E Hydroxyproline Amide (amine deprotection) Intermediate_D->Intermediate_E Boc Deprotection TFA Trifluoroacetic acid TFA->Intermediate_E Final_Intermediate (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Intermediate_E->Final_Intermediate Amide Coupling Boc_tBu_Gly_OH Boc-L-tert-Leucine Boc_tBu_Gly_OH->Final_Intermediate

General synthetic workflow for a VHL ligand intermediate.

Key Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of crucial VHL ligand intermediates.

Protocol 1: Synthesis of tert-Butyl (4-(4-methylthiazol-5-yl)benzyl)carbamate

This protocol outlines the synthesis of a key Boc-protected amine intermediate.

Reaction Scheme:

(4-(4-Methylthiazol-5-yl)phenyl)methanamine + Di-tert-butyl dicarbonate → tert-Butyl (4-(4-methylthiazol-5-yl)benzyl)carbamate

Procedure:

  • To a solution of (4-(4-methylthiazol-5-yl)phenyl)methanamine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Protocol 2: Synthesis of (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

This protocol details the final amide coupling to assemble the core VHL ligand structure.

Reaction Scheme:

(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide + Boc-L-tert-leucine → (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Procedure:

  • To a solution of (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (1.0 eq) and Boc-L-tert-leucine (1.2 eq) in dimethylformamide (DMF), add HATU (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).[5]

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final protected VHL ligand.

Quantitative Data of VHL Ligand Intermediates

The following table summarizes key quantitative data for representative VHL ligand intermediates. Binding affinities are typically determined by biophysical assays such as Fluorescence Polarization (FP) or Isothermal Titration Calorimetry (ITC).

Intermediate/LigandMolecular Weight ( g/mol )Typical Yield (%)Binding Affinity (Kd to VCB complex)Reference
tert-Butyl (4-(4-methylthiazol-5-yl)benzyl)carbamate318.4385-95N/A
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH032-amine)486.6690-98 (deprotection step)~1.5 µM
(2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH032)528.7060-70 (acetylation)185 ± 7 nM

The Versatility of PROTAC Linkers

The linker component of a PROTAC is not merely a passive spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the final degrader molecule. The most common linker motifs include polyethylene glycol (PEG) and alkyl chains. These linkers are typically functionalized with a terminal group, such as a carboxylic acid, amine, or alkyne, to enable covalent attachment to the VHL ligand and the ligand for the protein of interest (POI).

Synthesis of Functionalized Linkers

The synthesis of linkers often involves standard organic transformations to build chains of desired length and composition, followed by the introduction of a terminal functional group. For example, PEG-based linkers with a terminal carboxylic acid can be synthesized by reacting a PEG diol with a cyclic anhydride.

VHL Signaling Pathway in PROTAC Action

VHL-based PROTACs function by inducing the formation of a ternary complex between the VHL E3 ligase complex, the PROTAC molecule, and the target protein. This proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

G cluster_0 PROTAC-Mediated Degradation PROTAC VHL-based PROTAC Ternary_Complex VHL-PROTAC-POI Ternary Complex PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Mechanism of VHL-based PROTAC-induced protein degradation.

Conclusion

The synthesis of VHL-based PROTAC intermediates, particularly the VHL ligand and functionalized linkers, is a critical aspect of developing novel targeted protein degraders. A thorough understanding of the synthetic routes, key reaction protocols, and the influence of different building blocks on the final PROTAC's properties is essential for researchers in this field. This guide provides a foundational overview and practical methodologies to aid in the design and execution of synthetic strategies for these powerful therapeutic agents. As the field of targeted protein degradation continues to evolve, the development of efficient and scalable syntheses for these core intermediates will remain a key driver of innovation.

References

An In-Depth Technical Guide to VH032-CH2-Boc: A Key Intermediate in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of VH032-CH2-Boc, a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This compound serves as a protected ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a commonly recruited E3 ligase in PROTAC design.

Core Compound Data

This compound is a chemically modified version of the VHL ligand VH032, where a Boc (tert-butyloxycarbonyl) protecting group is attached. This protection strategy allows for controlled, sequential synthesis of heterobifunctional PROTAC molecules. The Boc group can be efficiently removed under acidic conditions, revealing a reactive amine that can be conjugated to a linker element.

ParameterValueReference
CAS Number 2827750-24-1[1]
Molecular Weight 586.74 g/mol [1]
Chemical Formula C30H42N4O6S[1]
Purity Typically ≥98% (as assessed by HPLC)
Storage Desiccate at room temperature. For long-term storage, -20°C is recommended.[1]
Shipping Typically shipped at ambient temperature.

Mechanism of Action: The Role of VH032 in PROTACs

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. VH032 is a potent and selective ligand for the VHL E3 ligase.

A PROTAC incorporating the VH032 ligand functions by inducing the formation of a ternary complex between the VHL E3 ligase and the target protein. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation PROTAC VH032-based PROTAC VHL VHL E3 Ligase PROTAC->VHL Binds POI Protein of Interest (POI) PROTAC->POI Binds Ternary_Complex POI-PROTAC-VHL Ternary Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited to Complex Ub Ubiquitin Ub->E1 ATP-dependent activation Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Proteasome->PROTAC PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Releases

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The use of this compound in PROTAC synthesis involves two primary stages: the deprotection of the Boc group and the subsequent conjugation to a linker and a target protein ligand. Following synthesis, the efficacy of the resulting PROTAC is typically assessed by measuring the degradation of the target protein.

Boc Deprotection of this compound

This protocol describes a general method for the removal of the Boc protecting group using trifluoroacetic acid (TFA).

  • Materials:

    • This compound

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

  • Procedure:

    • Dissolve this compound in DCM (e.g., 0.1 M solution) in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add an excess of TFA (e.g., 20-25% v/v in DCM).

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

    • To obtain the free amine, perform an aqueous workup by dissolving the residue in water, neutralizing with a saturated sodium bicarbonate solution, and extracting the product with an organic solvent like DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected VH032 amine intermediate.

PROTAC Synthesis (General Workflow)

Following deprotection, the VH032 amine intermediate is conjugated to a linker, which is subsequently attached to the ligand for the protein of interest. This is typically achieved through standard amide bond formation reactions.

PROTAC_Synthesis_Workflow Start This compound Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection VH032_Amine VH032 Amine Intermediate Deprotection->VH032_Amine Linker_Coupling Amide Coupling with Linker-COOH VH032_Amine->Linker_Coupling VH032_Linker VH032-Linker Conjugate Linker_Coupling->VH032_Linker POI_Ligand_Coupling Amide Coupling with POI-Ligand-NH2 VH032_Linker->POI_Ligand_Coupling Final_PROTAC Final VH032-based PROTAC POI_Ligand_Coupling->Final_PROTAC

Generalized workflow for PROTAC synthesis.
Western Blotting for PROTAC-Mediated Protein Degradation

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.

  • Materials:

    • Cell culture reagents and appropriate cell line

    • Synthesized PROTAC and vehicle control (e.g., DMSO)

    • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescence substrate and imaging system

  • Procedure:

    • Cell Treatment: Plate cells at a suitable density. Treat with a range of PROTAC concentrations (and a vehicle control) for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

    • Immunoblotting:

      • Block the membrane to prevent non-specific binding.

      • Incubate with the primary antibody for the target protein and the loading control.

      • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection and Analysis:

      • Add a chemiluminescent substrate and capture the signal.

      • Quantify band intensities. Normalize the target protein signal to the loading control.

      • Calculate the percentage of degradation relative to the vehicle control. This data can be used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

This technical guide provides foundational information on this compound and its application in the development of VHL-based PROTACs. The provided protocols are generalized and may require optimization based on the specific linker, target protein ligand, and cell line used.

References

The Strategic Application of VH032-CH2-Boc in Chemical Biology: A Technical Guide to PROTAC Synthesis and Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis-Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. At the heart of many successful PROTACs lies the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH032-CH2-Boc serves as a critical building block in the synthesis of these powerful molecules. This in-depth technical guide provides a comprehensive overview of the basic principles of using this compound in chemical biology, complete with experimental protocols and quantitative data to inform the design and evaluation of novel protein degraders.

Core Principles of this compound in PROTAC Technology

This compound is a chemically modified version of VH032, a potent ligand for the VHL E3 ubiquitin ligase. The key feature of this compound is the presence of a tert-butyloxycarbonyl (Boc) protecting group on a methylene amine. This Boc group serves to mask the reactive amine, preventing unwanted side reactions during the initial stages of PROTAC synthesis.

The fundamental principle of its use involves a two-step process:

  • Deprotection: The Boc group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This unmasks the primary amine, transforming this compound into VH032-CH2-NH2 (VH032 amine), which is now primed for conjugation.

  • Conjugation: The newly exposed amine on the VH032 moiety is then coupled to a linker, which in turn is attached to a ligand that specifically binds to the protein of interest (POI). This three-part assembly—VH032, linker, and POI ligand—constitutes the final PROTAC molecule.

Once synthesized, the VH032-based PROTAC acts as a molecular bridge, bringing the target protein into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.

Quantitative Data on VH032-Based PROTACs

The efficacy of a PROTAC is typically quantified by its degradation capability, measured as the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The binding affinity of the VHL ligand to its target is also a crucial parameter, denoted by the dissociation constant (Kd).

ParameterMoleculeValueTarget ProteinCell LineCitation
Binding Affinity (Kd) VH032185 nMVHL E3 Ligase-
Degradation (DC50) SMARCA2 Degrader (Compound 5)78 nMSMARCA2RKO[1]
Max Degradation (Dmax) SMARCA2 Degrader (Compound 5)46%SMARCA2RKO[1]
Degradation (DC50) SMARCA2/4 Degrader (Compound 6)2 nMSMARCA2RKO[1]
Max Degradation (Dmax) SMARCA2/4 Degrader (Compound 6)77%SMARCA2RKO[1]
Degradation (DC50) BRD4 Degrader (L134)7.36 nMBRD4-[2]
Max Degradation (Dmax) BRD4 Degrader (L134)>98%BRD4-
Degradation (DC50) BTK Degrader (NC-1)2.2 nMBTKMino
Max Degradation (Dmax) BTK Degrader (NC-1)97%BTKMino

Experimental Protocols

Synthesis of a VH032-Based PROTAC

This section outlines a general, two-step protocol for the synthesis of a PROTAC using this compound.

Step 1: Boc Deprotection of this compound

This procedure unmasks the primary amine on the VH032 moiety.

  • Materials:

    • This compound

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Round bottom flask

    • Magnetic stirrer

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round bottom flask. A typical concentration is 10-20 mg/mL.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add an equal volume of TFA to the solution while stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • The resulting residue, the TFA salt of VH032-CH2-NH2, can often be used in the next step without further purification.

Step 2: Amide Coupling of VH032 Amine to a Linker-POI Ligand

This procedure conjugates the deprotected VH032 to a pre-synthesized linker that is already attached to the POI ligand and possesses a terminal carboxylic acid.

  • Materials:

    • VH032-CH2-NH2 (from Step 1)

    • Linker-POI Ligand with a terminal carboxylic acid

    • N,N-Dimethylformamide (DMF), anhydrous

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Round bottom flask

    • Magnetic stirrer

    • High-performance liquid chromatography (HPLC) for purification

  • Procedure:

    • Dissolve the Linker-POI Ligand-carboxylic acid (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

    • Dissolve the VH032-CH2-NH2 TFA salt in a minimal amount of anhydrous DMF and add it to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, the crude PROTAC can be purified by preparative HPLC to yield the final product.

Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol details the assessment of the synthesized PROTAC's ability to degrade its target protein in a cellular context.

  • Materials:

    • Cultured cells expressing the target protein

    • Synthesized PROTAC

    • DMSO (vehicle control)

    • Cell culture medium and plates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein concentrations and prepare samples for SDS-PAGE.

      • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4 °C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection and Analysis:

      • Apply the chemiluminescent substrate and capture the signal using an imaging system.

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein band intensity to the loading control band intensity.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

      • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing the Principles and Workflows

To further elucidate the concepts and procedures described, the following diagrams have been generated using the DOT language.

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary PROTAC VH032-based PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC Signaling Pathway.

PROTAC_Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow Start This compound Deprotection Boc Deprotection (TFA, DCM) Start->Deprotection VH032_Amine VH032 Amine Deprotection->VH032_Amine Coupling Amide Coupling (HATU, DIPEA, DMF) VH032_Amine->Coupling Linker_POI Linker-POI-COOH Linker_POI->Coupling PROTAC Purified PROTAC Coupling->PROTAC

Caption: PROTAC Synthesis Workflow.

Western_Blot_Workflow cluster_2 Western Blot Workflow for PROTAC Evaluation Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Caption: Western Blot Workflow.

Conclusion

This compound is an indispensable tool for the rational design and synthesis of VHL-recruiting PROTACs. Its straightforward deprotection and subsequent conjugation provide a reliable route to novel protein degraders. By understanding the fundamental principles of its application and employing robust experimental protocols for synthesis and evaluation, researchers can effectively harness the power of targeted protein degradation to explore new avenues in chemical biology and drug discovery. The quantitative data and workflows presented in this guide serve as a valuable resource for scientists and developers in this exciting and rapidly evolving field.

References

Methodological & Application

Application Notes and Protocols for VH032-CH2-Boc Synthesis and PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of VH032-CH2-Boc, a key building block for the development of Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Detailed protocols for its synthesis, characterization, and subsequent application in PROTAC assembly and evaluation are presented.

Introduction to VH032 and PROTAC Technology

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The VHL E3 ligase is frequently utilized in PROTAC design due to its broad tissue expression and well-characterized binders.[2]

VH032 is a potent and well-characterized ligand for VHL.[3] The Boc-protected derivative, this compound (tert-butyl (4-(4-methylthiazol-5-yl)benzyl)carbamate), serves as a crucial intermediate in the synthesis of VHL-based PROTACs. The Boc protecting group allows for controlled, stepwise assembly of the final PROTAC molecule.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with both linear and convergent strategies being effective. A common approach involves the initial synthesis of the key intermediate (4-(4-methylthiazol-5-yl)phenyl)methanamine, followed by Boc protection.

Synthetic Pathway Overview

Synthesis_Pathway cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Assembly of VH032 Amine (example) A 4-Bromobenzylamine B Boc-protected 4-bromobenzylamine A->B Boc2O, NaHCO3 C tert-butyl (4-(4-methylthiazol-5-yl)benzyl)carbamate (this compound) B->C Pd(OAc)2, KOAc, 4-Methylthiazole D 4-Methylthiazole D->C E This compound F (4-(4-methylthiazol-5-yl)phenyl)methanamine E->F HCl or TFA (Deprotection) H Intermediate Amide F->H HATU, DIPEA G Boc-L-Hydroxyproline G->H J Boc-VH032 H->J 1. Deprotection 2. Amide Coupling I Boc-L-tert-leucine I->J K VH032 Amine J->K Deprotection

Caption: General synthetic scheme for this compound and its use in VH032 amine synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details a common method for the synthesis of tert-butyl (4-(4-methylthiazol-5-yl)benzyl)carbamate (this compound).

Step 1: Boc Protection of 4-Bromobenzylamine

  • Dissolve 4-bromobenzylamine (1.0 eq) in a suitable solvent such as ethyl acetate (EA).

  • Add a solution of sodium bicarbonate (NaHCO₃) in water.

  • To this biphasic mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in EA dropwise at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield tert-butyl (4-bromobenzyl)carbamate.

Step 2: Palladium-Catalyzed C-H Arylation

  • Combine the Boc-protected 4-bromobenzylamine from Step 1 (1.0 eq), 4-methylthiazole (2.3 eq), and potassium acetate (KOAc) (2.3 eq) in dimethylacetamide (DMAc).

  • Degas the mixture with nitrogen for 20 minutes.

  • Add palladium(II) acetate (Pd(OAc)₂) (0.06 eq) and degas with nitrogen for another 10 minutes.

  • Heat the reaction mixture to 130°C and stir for 4 hours.

  • After cooling, concentrate the mixture and partition between EA and water.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Quantitative Data for Synthesis
StepReactantsKey ReagentsSolventTemp.TimeYieldPurity
14-BromobenzylamineBoc₂O, NaHCO₃Ethyl Acetate/WaterRT12 h>95%>95%
2tert-butyl (4-bromobenzyl)carbamate, 4-MethylthiazolePd(OAc)₂, KOAcDMAc130°C4 h~70-80%>97%

Yields and purity are approximate and may vary depending on reaction scale and purification efficiency.

Application in PROTAC Development

This compound is a versatile intermediate for the synthesis of VHL-based PROTACs. The Boc group can be removed under acidic conditions to reveal the primary amine, which can then be coupled to a linker attached to a ligand for the protein of interest.

PROTAC Assembly Workflow

PROTAC_Assembly A This compound B (4-(4-methylthiazol-5-yl)phenyl)methanamine A->B TFA or HCl (Deprotection) D PROTAC B->D Amide Coupling (e.g., HATU, DIPEA) C Linker-POI Ligand C->D

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocol: PROTAC Assembly
  • Boc Deprotection: Dissolve this compound in a suitable solvent like dichloromethane (DCM) and treat with an acid such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane. Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • Amide Coupling: To a solution of the deprotected VH032 amine and the linker-POI ligand (with a terminal carboxylic acid) in a solvent like DMF, add a coupling agent such as HATU and a base like N,N-diisopropylethylamine (DIPEA).

  • Purification: Purify the final PROTAC using preparative HPLC to obtain the high-purity product.

Evaluation of VHL-based PROTACs

Once synthesized, the PROTAC's ability to bind to VHL and induce the degradation of the target protein must be evaluated.

VHL Binding Assay: Fluorescence Polarization (FP)

This assay measures the binding affinity of the PROTAC to the VHL protein complex.

Principle: A fluorescently labeled VHL ligand (tracer) is displaced by the test compound (PROTAC), leading to a decrease in the fluorescence polarization signal.

Experimental Workflow:

FP_Assay_Workflow A Prepare serial dilutions of PROTAC B Add PROTAC dilutions to microplate wells A->B C Add VHL protein complex (e.g., VCB) B->C D Add fluorescent VHL tracer C->D E Incubate at room temperature D->E F Measure fluorescence polarization E->F G Calculate Ki values F->G

Caption: Workflow for the VHL Fluorescence Polarization binding assay.

Protocol:

  • Prepare serial dilutions of the PROTAC in assay buffer.

  • Add the diluted PROTAC to the wells of a black, low-binding microtiter plate.

  • Add a solution of the VHL-ElonginB-ElonginC (VCB) protein complex to each well.

  • Add a fluorescently labeled VHL tracer (e.g., BODIPY FL VH032) to each well.

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence polarization using a suitable plate reader.

  • The data is used to calculate the IC₅₀ and subsequently the binding affinity (Ki) of the PROTAC for VHL.

Protein Degradation Assay: Western Blot

This assay is used to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.

Principle: Following cell treatment with the PROTAC, cell lysates are prepared and the target protein levels are detected and quantified by immunoblotting.

Experimental Workflow:

Western_Blot_Workflow A Seed and culture cells B Treat cells with PROTAC at various concentrations A->B C Lyse cells and quantify protein concentration B->C D Perform SDS-PAGE and transfer to membrane C->D E Block membrane and incubate with primary antibody (anti-POI) D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect chemiluminescence and quantify band intensity F->G H Normalize to loading control and determine DC50 G->H

Caption: Workflow for Western blot analysis of PROTAC-mediated protein degradation.

Protocol:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. After washing, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). The concentration of PROTAC that causes 50% degradation of the target protein (DC₅₀) can then be determined.

Conclusion

This compound is an indispensable chemical tool for the development of VHL-recruiting PROTACs. The synthetic and analytical protocols provided herein offer a robust framework for researchers in the field of targeted protein degradation to synthesize this key intermediate and evaluate the efficacy of their novel PROTAC molecules.

References

Application Notes and Protocols for the Step-by-Step Boc Deprotection of VH032-CH2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032 is a potent and widely utilized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. The synthesis of VH032-based PROTACs often involves the use of a Boc-protected amine precursor, such as VH032-CH2-Boc. The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step to liberate the primary amine, which is then used for conjugation to a linker and a target protein ligand.

These application notes provide detailed protocols for the acidic deprotection of this compound to yield the corresponding amine, a key intermediate for PROTAC synthesis.[1][2] The protocols outlined below describe two common and effective methods for this transformation: using 4M hydrochloric acid in dioxane and using trifluoroacetic acid in dichloromethane.

Data Presentation: Comparison of Deprotection Protocols

The choice of deprotection agent can influence reaction time, yield, and work-up procedure. The following table summarizes quantitative data for two common acidic deprotection methods for Boc-protected VH032 precursors.

ParameterProtocol 1: HCl in DioxaneProtocol 2: TFA in Dichloromethane
Reagent 4M Hydrochloric acid in 1,4-dioxaneTrifluoroacetic acid (TFA)
Solvent 1,4-Dioxane, Ethyl Acetate, MethanolDichloromethane (DCM)
Temperature Room Temperature0 °C to Room Temperature
Reaction Time Overnight1-2 hours
Yield ~94% (as HCl salt)Typically high, >90% (as TFA salt)
Product Form Hydrochloride salt (often a solid)Trifluoroacetate salt (often an oil)
Work-up Filtration of precipitated saltIn vacuo removal of volatiles
Reference [3][4][5]

Experimental Protocols

Safety Precautions
  • 4M HCl in Dioxane: This reagent is corrosive and flammable. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Dioxane can form explosive peroxides; use from a freshly opened bottle or test for peroxides if the container has been opened previously.

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. It can cause severe skin and eye burns. Always handle in a chemical fume hood and wear appropriate PPE.

  • Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. Handle in a chemical fume hood.

Protocol 1: Deprotection using 4M HCl in Dioxane

This protocol is adapted from a multi-gram scale synthesis of a VH032 amine precursor and is advantageous for producing the hydrochloride salt of the product, which is often a crystalline solid and easier to handle.

Materials:

  • Boc-protected VH032 intermediate (e.g., Boc-VH032)

  • 1,4-Dioxane

  • Ethyl Acetate (EA)

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, for solubility)

Procedure:

  • Dissolve the crude Boc-protected VH032 intermediate (1.0 equivalent) in a mixture of 1,4-dioxane and ethyl acetate.

  • At room temperature, add 4M HCl in 1,4-dioxane dropwise to the solution over approximately 1 hour.

  • Stir the resulting mixture at room temperature overnight. A solid precipitate of the hydrochloride salt may form during this time.

  • Isolate the product by filtering the solid precipitate.

  • Wash the filtered solid with ethyl acetate to remove any remaining impurities.

  • Dry the product under vacuum to yield the VH032 amine hydrochloride salt. The reported yield for a similar intermediate using this method is approximately 94%.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a common and rapid method for Boc deprotection. The resulting trifluoroacetate salt is often an oil, which can be used directly in the next step after removal of the volatiles.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve this compound (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add an equal volume of trifluoroacetic acid to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.

  • To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with dichloromethane or toluene several times.

  • The crude product is the TFA salt of the VH032 amine, which can be used in the subsequent step without further purification.

Work-up for Free Base Amine

For subsequent reactions that require the free amine rather than the salt, the hydrochloride or trifluoroacetate salt can be neutralized.

Procedure:

  • Dissolve the amine salt in a suitable solvent such as water or a mixture of DCM and methanol.

  • Basify the solution to a pH of approximately 12-13 with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

  • Extract the aqueous layer with an organic solvent such as a 10:1 mixture of DCM and methanol.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.

Mandatory Visualizations

Experimental Workflow: Boc Deprotection of this compound

G cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Work-up cluster_product Product cluster_final_step Optional Neutralization start This compound protocol1 Protocol 1: 4M HCl in Dioxane Room Temperature, Overnight start->protocol1 protocol2 Protocol 2: TFA in DCM 0°C to RT, 1-2h start->protocol2 filtration Filtration protocol1->filtration evaporation Evaporation protocol2->evaporation hcl_salt VH032-CH2-NH3+ Cl- filtration->hcl_salt tfa_salt VH032-CH2-NH3+ TFA- evaporation->tfa_salt neutralization Aqueous Base (e.g., NaHCO3) Extraction hcl_salt->neutralization tfa_salt->neutralization free_amine VH032-CH2-NH2 (Free Amine) neutralization->free_amine

Caption: Workflow for the Boc deprotection of this compound.

Signaling Pathway: PROTAC Mechanism of Action with VH032

PROTAC_Mechanism protac PROTAC (VH032-Linker-Target Ligand) ternary Ternary Complex (VHL-PROTAC-POI) protac->ternary Binds vhl VHL E3 Ligase vhl->ternary Recruits poi Protein of Interest (POI) poi->ternary Binds ub_poi Ubiquitinated POI ternary->ub_poi Ubiquitination ub Ubiquitin (Ub) ub->ternary E1/E2 Enzymes proteasome Proteasome ub_poi->proteasome Recognition degradation POI Degradation proteasome->degradation Degrades

Caption: PROTAC-mediated protein degradation using a VH032-based degrader.

References

Application Notes and Protocols for the Acidic Removal of the Boc Group from VH032-CH2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the development of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[1] VH032 is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and is a crucial component in many PROTACs.[2][3] The precursor, VH032-CH2-Boc, requires the removal of the Boc protecting group to enable its conjugation to a linker and subsequently to a target protein ligand.[2][4] This process is typically achieved under acidic conditions.

These application notes provide detailed protocols for the acidic deprotection of this compound using common laboratory acids: Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl), and Formic Acid. The information is intended to guide researchers in selecting the optimal conditions for their specific experimental needs.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group in the presence of acid proceeds through a well-established mechanism. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid. This protonation makes the carbamate more susceptible to cleavage. Subsequently, the protonated intermediate fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine. The resulting amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc H_plus H+ H_plus->Protonated_Boc Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid tBu_cation (CH3)3C+ Protonated_Boc->tBu_cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Amine_Salt R-NH3+ X- Free_Amine->Amine_Salt H_plus_X H+ X- H_plus_X->Amine_Salt

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Comparative Data of Acidic Conditions

The choice of acid for Boc deprotection depends on several factors, including the sensitivity of the substrate to acidic conditions, the desired reaction time, and the scale of the reaction. The following table summarizes common conditions for the deprotection of Boc-protected amines. While specific data for this compound is not extensively published, these conditions are generally applicable.

Acidic ReagentTypical ConcentrationSolventTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA) 20-50% (v/v)Dichloromethane (DCM)0 - Room Temp30 min - 4 hHighly effective and volatile, simplifying product isolation. Can cause side reactions with sensitive functional groups.
Hydrochloric Acid (HCl) 4 M1,4-Dioxane or MethanolRoom Temp1 - 16 hThe product often precipitates as the hydrochloride salt, which can be isolated by filtration.
Formic Acid 85-95%Neat or in WaterRoom Temp - 50°C2 - 24 hMilder acid, suitable for substrates with acid-labile groups. Slower reaction times may be required.

Experimental Protocols

The following are generalized protocols for the deprotection of this compound using TFA, HCl, and formic acid. It is recommended to monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution to the desired final concentration (e.g., 20-50% v/v).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup, dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected VH032-CH2-NH2.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether

  • Standard laboratory glassware for filtration

Procedure:

  • Dissolve this compound in a minimal amount of a suitable solvent or suspend it directly in the 4 M HCl in 1,4-dioxane solution.

  • Stir the mixture at room temperature. Reaction times can vary from 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product will often precipitate as the hydrochloride salt.

  • Collect the solid product by filtration and wash with a solvent like diethyl ether.

  • Dry the product under vacuum.

Protocol 3: Deprotection using Formic Acid

Materials:

  • This compound

  • Formic acid (85-95%)

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in formic acid.

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C to increase the reaction rate.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the formic acid by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

Experimental Workflow

The general workflow for the acidic deprotection of this compound can be visualized as follows:

Experimental_Workflow Start Start: this compound Dissolve Dissolve in appropriate solvent Start->Dissolve Add_Acid Add acidic reagent (TFA, HCl, or Formic Acid) Dissolve->Add_Acid Reaction Stir at specified temperature Add_Acid->Reaction Monitor Monitor reaction progress (TLC or LC-MS) Reaction->Monitor Workup Reaction workup (Neutralization, Extraction) Monitor->Workup Upon completion Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Product Final Product: VH032-CH2-NH2 Purification->Product

Caption: General experimental workflow for Boc deprotection.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Strong acids such as TFA and HCl are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The deprotection reaction generates gas (carbon dioxide and potentially isobutylene); therefore, the reaction should not be performed in a closed system.

Conclusion

The acidic removal of the Boc protecting group from this compound is a critical step in the synthesis of VH032-based PROTACs. The choice of acidic conditions, whether using TFA, HCl, or formic acid, will depend on the specific requirements of the synthetic route and the stability of the molecule. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively perform this deprotection step. Careful monitoring and optimization of the reaction conditions are recommended to achieve high yields and purity of the desired deprotected product.

References

Application Notes and Protocols: Coupling VH032-CH2-Boc to a Linker for PROTAC Assembly

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the coupling of the von Hippel-Lindau (VHL) E3 ligase ligand precursor, VH032-CH2-Boc, to a linker for the assembly of Proteolysis Targeting Chimeras (PROTACs). These protocols are intended to serve as a guide for researchers in the field of targeted protein degradation.

Introduction

PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific target proteins. A typical PROTAC consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. VH032 is a well-established ligand for the VHL E3 ligase. The precursor, this compound, is a derivative where the reactive amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group must be removed before the VHL ligand can be coupled to a linker.

The following sections detail the two key chemical steps for incorporating this compound into a PROTAC: Boc deprotection and subsequent amide bond formation with a linker possessing a carboxylic acid functionality.

VHL-Mediated Protein Degradation Pathway

The von Hippel-Lindau (VHL) E3 ubiquitin ligase complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation under normoxic conditions. PROTACs utilizing VHL ligands hijack this pathway to degrade a target protein of interest (POI).

VHL_Pathway cluster_0 PROTAC-Mediated Degradation POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary polyUb Poly-ubiquitination Ternary->polyUb E1, E2 Ub Ubiquitin Ub->polyUb Proteasome 26S Proteasome polyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

The assembly of a VH032-based PROTAC from this compound involves a two-step synthetic sequence:

  • Boc Deprotection: Removal of the Boc protecting group from this compound to yield the free amine, VH032-CH2-NH2.

  • Amide Coupling: Formation of a stable amide bond between the newly exposed amine of VH032 and a linker containing a carboxylic acid.

Step 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group under acidic conditions to generate the reactive primary amine.

Experimental Workflow for Boc Deprotection

Boc_Deprotection_Workflow Start This compound in DCM Add_TFA Add Trifluoroacetic Acid (TFA) Start->Add_TFA Stir Stir at Room Temperature Add_TFA->Stir Evaporate Evaporate Solvent Stir->Evaporate Purify Purification (e.g., HPLC) Evaporate->Purify Product VH032-CH2-NH2 (TFA Salt) Purify->Product

Caption: Workflow for the Boc deprotection of this compound.

Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

ParameterValue/Description
Starting Material This compound
Reagents Trifluoroacetic Acid (TFA), Dichloromethane (DCM)
Solvent Dichloromethane (DCM)
Procedure 1. Dissolve this compound in DCM (e.g., 0.1 M solution).2. Add TFA (e.g., 10-20 equivalents) to the solution at 0 °C.3. Allow the reaction to warm to room temperature and stir for 1-4 hours.4. Monitor the reaction progress by TLC or LC-MS.5. Upon completion, remove the solvent and excess TFA under reduced pressure.6. The resulting crude product, VH032-CH2-NH2 as a TFA salt, can be used directly in the next step or purified by reverse-phase HPLC if necessary.
Typical Yield >95% (crude)
Characterization LC-MS to confirm the mass of the deprotected product.
Step 2: Amide Coupling of VH032-CH2-NH2 to a Carboxy-Linker

This protocol outlines the coupling of the deprotected VH032 amine with a linker containing a terminal carboxylic acid using a standard peptide coupling reagent, HATU.

Experimental Workflow for Amide Coupling

Amide_Coupling_Workflow Reactants VH032-CH2-NH2 + Carboxy-Linker in DMF Add_Reagents Add HATU and DIPEA Reactants->Add_Reagents Stir Stir at Room Temperature Add_Reagents->Stir Workup Aqueous Workup Stir->Workup Purify Purification (e.g., HPLC) Workup->Purify Product VH032-Linker Conjugate (PROTAC Precursor) Purify->Product

Caption: Workflow for the amide coupling reaction.

Protocol: HATU-Mediated Amide Coupling

ParameterValue/Description
Starting Materials VH032-CH2-NH2 (TFA salt), Carboxy-terminated linker (e.g., Carboxy-PEG4)
Reagents HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), DIPEA (N,N-Diisopropylethylamine)
Solvent N,N-Dimethylformamide (DMF)
Procedure 1. Dissolve the carboxy-terminated linker (1.0 eq) in DMF.2. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.3. Add a solution of VH032-CH2-NH2 (TFA salt, 1.1 eq) in DMF to the reaction mixture.4. Stir the reaction at room temperature for 2-16 hours.5. Monitor the reaction progress by LC-MS.6. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.7. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.8. Purify the crude product by flash column chromatography or reverse-phase HPLC.
Typical Yield 40-70%
Characterization LC-MS and ¹H NMR to confirm the structure and purity of the final conjugate.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the final PROTAC. Below is a summary of common coupling reagents used for amide bond formation in PROTAC synthesis.

Coupling ReagentActivating AgentAdditiveTypical Reaction TimeNotes
HATU Uronium Salt-2-16 hoursHighly efficient, low epimerization.
HBTU Uronium SaltHOBt4-24 hoursSimilar to HATU, widely used.
EDC/HOBt CarbodiimideHOBt12-48 hoursEconomical, but can lead to side products.
T3P Phosphonic Anhydride-1-6 hoursPowerful dehydrating agent, good for hindered substrates.

Conclusion

The protocols described provide a robust framework for the successful coupling of this compound to a variety of linkers for the synthesis of VHL-based PROTACs. The choice of linker and coupling conditions may require optimization depending on the specific properties of the target protein ligand and the desired physicochemical properties of the final PROTAC molecule. Careful monitoring of each reaction step by appropriate analytical techniques is crucial for achieving high purity and yield.

Application Notes and Protocols: Conjugation of VH032-CH2-Boc to a Warhead

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) by conjugating the von Hippel-Lindau (VHL) E3 ligase ligand intermediate, VH032-CH2-Boc, to a protein-of-interest (POI) warhead. The protocol involves a two-step process: the acidic deprotection of the tert-butyloxycarbonyl (Boc) group from the VH032-linker moiety, followed by a standard amide coupling reaction to a warhead containing a carboxylic acid functional group. This guide includes reagent lists, step-by-step methodologies, data presentation tables, and visualizations to ensure clarity and reproducibility for professionals in drug discovery and chemical biology.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's native ubiquitin-proteasome system.[1][2][3] A PROTAC consists of three key components: a ligand that binds to an E3 ubiquitin ligase, a "warhead" that binds to a target protein of interest (POI), and a chemical linker that connects the two.[3][4] This protocol details the final synthetic steps for creating a VHL-based PROTAC using the key intermediate this compound. The process begins with the removal of the Boc protecting group to reveal a reactive amine on the linker, which is then coupled to a warhead via amide bond formation.

Key Experimental Protocols

This section outlines the two primary stages of the conjugation process: Boc deprotection and amide coupling.

Part 1: Boc Deprotection of this compound

This procedure describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound to yield the reactive amine intermediate, VH032-CH2-NH2. This is achieved under strong acidic conditions, typically using trifluoroacetic acid (TFA).

Materials and Reagents:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1 M.

  • Acid Addition: To the stirring solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to the DCM for a 50% solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralization (Work-up):

    • Re-dissolve the residue in DCM.

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: CO₂ gas will be evolved.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude VH032-CH2-NH2 intermediate.

  • Characterization: The resulting amine is often used immediately in the next step without further purification. Confirm the identity and purity via LC-MS analysis.

Part 2: Amide Coupling to a Warhead-COOH

This procedure details the conjugation of the deprotected VH032-CH2-NH2 to a warhead possessing a carboxylic acid functional group. The reaction utilizes a peptide coupling agent, such as HATU, to facilitate the formation of a stable amide bond.

Materials and Reagents:

  • VH032-CH2-NH2 (from Part 1)

  • Warhead with a terminal carboxylic acid (Warhead-COOH) (1-1.2 equivalents)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2-1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) for purification

  • LC-MS and NMR for characterization

Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve the Warhead-COOH (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

  • Activation: Add DIPEA (2 equivalents) to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of Amine: Dissolve the crude VH032-CH2-NH2 (from Part 1, 1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the activated warhead solution.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the formation of the final PROTAC product by LC-MS.

  • Quenching and Extraction (Optional Work-up):

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash with water and then brine to remove DMF and excess reagents.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC conjugate.

  • Final Characterization: Confirm the identity, purity, and structure of the final PROTAC molecule using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes the expected inputs, outputs, and typical yields for the described synthetic protocol. Yields can vary based on the specific warhead used and purification efficiency.

StepInput MaterialKey ReagentsProductTypical Yield (%)
1. Deprotection This compoundTFA, DCMVH032-CH2-NH₂>95% (crude)
2. Coupling VH032-CH2-NH₂ + Warhead-COOHHATU, DIPEA, DMFVH032-CH2-NH-CO-Warhead40-70%

Mandatory Visualizations

Diagrams created using Graphviz to illustrate key workflows and concepts.

Experimental Workflow

G cluster_0 Part 1: Boc Deprotection cluster_1 Part 2: Amide Coupling A This compound B Dissolve in DCM A->B C Add TFA (20-50%) B->C D Stir 1-2h at RT C->D E Evaporate & Work-up D->E F VH032-CH2-NH2 (Amine Intermediate) E->F I Add Amine Intermediate F->I F->I G Warhead-COOH H Activate with HATU/DIPEA in DMF G->H J Stir 4-12h at RT I->J K Purify via HPLC J->K L Final PROTAC Conjugate K->L

Caption: Synthetic workflow for conjugating this compound to a warhead.

PROTAC Mechanism of Action

G cluster_0 PROTAC-Induced Ternary Complex Formation cluster_1 Ubiquitination & Degradation PROTAC PROTAC (VH032-Linker-Warhead) POI Target Protein (POI) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL binds Ternary Ternary Complex (VHL-PROTAC-POI) PolyUb Poly-ubiquitinated POI Ternary->PolyUb E1/E2 enzymes Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTACs hijack the ubiquitin-proteasome pathway for protein degradation.

References

Application Notes and Protocols for the Analytical Characterization of VH032-CH2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-CH2-Boc is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific target proteins. As a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032, it incorporates a Boc-protected aminomethyl group, facilitating its conjugation to a linker and a target protein ligand.[1] The purity and structural integrity of this compound are paramount for the successful synthesis of functional PROTACs and for obtaining reliable biological data.

These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Information

ParameterValue
Chemical Name tert-butyl ( (4-(4-methylthiazol-5-yl)benzyl)carbamoyl)methyl)carbamate
Molecular Formula C29H38N4O5S
Molecular Weight 570.7 g/mol
Structure A Boc-protected derivative of the VHL ligand VH032.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To determine the purity of this compound and to identify any potential impurities. A reverse-phase HPLC method is employed, which separates compounds based on their hydrophobicity.[2][3][4]

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent mixture.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 30
      20 95
      25 95
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Data Presentation: Expected HPLC Results
ParameterExpected Value
Retention Time (RT) Approximately 12-18 minutes (highly dependent on the specific column and system)
Purity ≥ 95% (as determined by peak area percentage)
Impurities Any significant peaks other than the main product peak should be investigated.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Objective: To confirm the chemical structure and identity of this compound by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals.

Experimental Protocol: NMR
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: [5]

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

    • Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Presentation: Expected NMR Results

The following table summarizes the expected chemical shifts for the key structural motifs of this compound. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Boc Group (tert-butyl) ~1.4 (singlet, 9H)~80 (quaternary C), ~28 (methyl C)
Thiazole Ring ~8.8 (singlet, 1H), ~2.5 (singlet, 3H)~155, ~150, ~130, ~120
Aromatic Protons ~7.2-7.5 (multiplets, 4H)~125-140
CH₂ Linker ~4.3 (doublet, 2H), ~3.9 (doublet, 2H)~40-45
VH032 Core Protons Various shifts in the 1.0-5.0 ppm rangeVarious shifts in the 20-180 ppm range

Workflow and Application in PROTAC Synthesis

This compound serves as a key intermediate in the synthesis of VHL-based PROTACs. The Boc protecting group is typically removed under acidic conditions to reveal a primary amine, which is then coupled to a linker that is subsequently attached to a ligand for the target protein of interest.

PROTAC_Synthesis_Workflow VH032_CH2_Boc This compound Deprotection Boc Deprotection (e.g., TFA) VH032_CH2_Boc->Deprotection VH032_CH2_NH2 VH032-CH2-NH2 Deprotection->VH032_CH2_NH2 Linker_Coupling Linker Coupling VH032_CH2_NH2->Linker_Coupling VH032_Linker VH032-Linker Linker_Coupling->VH032_Linker Target_Ligand_Coupling Target Ligand Coupling VH032_Linker->Target_Ligand_Coupling PROTAC Final PROTAC Molecule Target_Ligand_Coupling->PROTAC

Caption: Synthetic workflow for the generation of a PROTAC molecule using this compound.

PROTAC Mechanism of Action

Once synthesized, the resulting PROTAC facilitates the degradation of a target protein by hijacking the VHL E3 ubiquitin ligase complex. The PROTAC forms a ternary complex with the target protein and VHL, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (VH032-Linker-Target Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action of a VHL-based PROTAC.

References

Application Notes and Protocols for the Purification of Synthesized VH032-CH2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-CH2-Boc is a crucial intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a Boc-protected derivative of a von Hippel-Lindau (VHL) E3 ligase ligand, its purity is paramount for the successful synthesis of high-quality PROTACs for research and drug development.[1][2][3] This document provides detailed application notes and protocols for the purification of synthesized this compound, focusing on two primary techniques: flash column chromatography and preparative high-performance liquid chromatography (HPLC).

Understanding the VHL-HIF Signaling Pathway

VH032 is a ligand for the von Hippel-Lindau (VHL) protein, which is a key component of an E3 ubiquitin ligase complex.[4][5] This complex is essential for the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated, allowing it to be recognized by VHL, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, or when VHL is mutated, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. PROTACs containing a VHL ligand like VH032 can hijack this system to induce the degradation of specific target proteins.

VHL_HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF HIF-1α PHD Prolyl Hydroxylases (O2) HIF->PHD hydroxylation HIF_OH Hydroxylated HIF-1α PHD->HIF_OH VHL_complex VHL E3 Ligase Complex HIF_OH->VHL_complex recognition HIF_Ub Polyubiquitinated HIF-1α VHL_complex->HIF_Ub ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome Proteasome HIF_Ub->Proteasome degradation Degradation Degradation Proteasome->Degradation HIF_hypoxia HIF-1α HIF_dimer HIF-1α/β Dimer HIF_hypoxia->HIF_dimer HIF_beta HIF-1β (ARNT) HIF_beta->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus HRE Hypoxia Response Element (DNA) Target_Genes Target Gene Transcription HRE->Target_Genes activation

Figure 1: VHL-HIF-1α Signaling Pathway

Purification Techniques for this compound

The choice of purification technique depends on the scale of the synthesis, the purity of the crude product, and the required final purity. Below are protocols for two commonly used methods.

Data Presentation: Comparison of Purification Techniques
ParameterFlash Column ChromatographyPreparative HPLC
Purity Achieved 90-98%>99%
Typical Yield 70-90%60-80%
Scale Milligrams to multi-gramsMicrograms to grams
Throughput HighLow to Medium
Cost LowerHigher
Solvent Consumption HighModerate

Experimental Protocols

Purification Workflow

Purification_Workflow start Crude Synthesized This compound decision Purity Assessment (e.g., TLC, LC-MS) start->decision flash Flash Column Chromatography decision->flash Low to moderate initial purity hplc Preparative HPLC decision->hplc High initial purity or high final purity required purity_check1 Purity Check (>95%) flash->purity_check1 purity_check2 Purity Check (>99%) hplc->purity_check2 purity_check1->hplc Yes further_purification Further Purification Required? purity_check1->further_purification No purity_check2->hplc No, re-purify end Pure this compound purity_check2->end Yes further_purification->end

References

Designing PROTACs Using VH032-CH2-Boc: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of VH032

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker.[1][2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully recruited E3 ligases in PROTAC development.[1] VH032 is a potent and well-characterized ligand for VHL, making it a valuable component in the design of VHL-recruiting PROTACs. The building block, VH032-CH2-Boc, is a derivative of VH032 where a methylene linker with a Boc-protected amine has been installed. This provides a convenient handle for the modular synthesis of PROTACs. The Boc protecting group can be easily removed under acidic conditions to reveal a primary amine, which can then be coupled to a linker or a POI ligand.

These application notes provide detailed protocols for the synthesis and evaluation of PROTACs using the this compound building block, with a focus on targeting the bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in cancer.

Data Presentation: Quantitative Analysis of VH032-Based PROTACs

The following table summarizes the quantitative data for a selection of VH032-based PROTACs targeting various proteins. The key parameters for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

PROTAC NameTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell LineReference
MZ1BRD4VHLPEG~25>90HeLa
ARV-771BRD2/3/4VHLPEG<1>90LNCaP
A1874BRD4MDM2Not Specified<10>90HCT116
QCA570BRD2/3/4VHLNot Specified~1>90Bladder Cancer Cells
PROTAC 13BRD4IAPNot Specified<100>80HeLa
PROTAC 17BRD4VHLNot Specified<100>90HeLa
L134 (22a)BRD4DCAF11Alkenyl Oxindole7.36>9822Rv1
Compound 21BRD4CRBNDihydroquinazolinone41.8 (IC50)Not SpecifiedTHP-1
SIM1BRD2/3/4VHLBranched0.7-9.5>90HEK293

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC from this compound and JQ1

This protocol describes a representative two-step synthesis of a BRD4-targeting PROTAC by coupling the VHL ligand precursor, this compound, with the BRD4 inhibitor, JQ1, via a polyethylene glycol (PEG) linker.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine-functionalized VH032 (as a TFA salt) is typically used in the next step without further purification.

Step 2: Amide Coupling of Deprotected VH032 with JQ1-Linker

  • To a solution of JQ1-PEG-COOH (a pre-synthesized JQ1 with a carboxylic acid-terminated PEG linker) (1.0 eq) in anhydrous dimethylformamide (DMF), add a coupling reagent such as HATU (1.2 eq) or HBTU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the deprotected VH032-CH2-NH2 (TFA salt) (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC.

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol details the procedure for quantifying the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture medium and supplements

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC compound or vehicle control for the desired time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the primary antibody against the loading control.

    • Wash and incubate with the corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation

This protocol outlines a live-cell assay to monitor the formation of the ternary complex (POI-PROTAC-E3 ligase) using NanoBRET™ technology.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase (e.g., NanoLuc®-BRD4 and HaloTag®-VHL)

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • PROTAC compound

  • White, 96-well assay plates

  • Luminescence plate reader with 460 nm and >610 nm emission filters

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors using a suitable transfection reagent.

    • Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Assay Setup:

    • Prepare a serial dilution of the PROTAC compound in Opti-MEM®.

    • Prepare a solution of HaloTag® NanoBRET™ 618 Ligand in Opti-MEM®.

    • Add the HaloTag® ligand to the cells and incubate for at least 2 hours at 37°C.

    • Add the PROTAC dilutions to the appropriate wells.

  • Luminescence Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Immediately measure the donor (460 nm) and acceptor (>610 nm) emission signals using a luminescence plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Correct for background by subtracting the NanoBRET™ ratio of the vehicle control.

    • Plot the corrected NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve, from which the EC50 for ternary complex formation can be determined.

Mandatory Visualization

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (e.g., BRD4) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex PROTAC VH032-based PROTAC PROTAC->POI Binds to POI E3_Ligase VHL E3 Ligase PROTAC->E3_Ligase Recruits E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degrades Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling Release Experimental_Workflow Experimental Workflow for PROTAC Evaluation Start PROTAC Design and Synthesis (using this compound) Biochemical_Assay Biochemical Assays (e.g., Binding Affinity) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays Western Blot for Degradation (DC50, Dmax) NanoBRET for Ternary Complex Formation (EC50) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Selectivity Profiling (e.g., Proteomics) Cell_Based_Assay->Selectivity_Profiling Functional_Assays Functional Assays (e.g., Cell Viability, Apoptosis) Cell_Based_Assay->Functional_Assays Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Functional_Assays->Lead_Optimization BRD4_Signaling_Pathway BRD4 Downstream Signaling Pathway cluster_downstream Downstream Effects BRD4 BRD4 Degradation BRD4 Degradation BRD4->Degradation Leads to PROTAC VH032-BRD4 PROTAC PROTAC->BRD4 Targets cMyc c-Myc Transcription (Downregulation) Degradation->cMyc Inhibits Bcl2 Bcl-2 Family (Modulation) Degradation->Bcl2 Cell_Cycle Cell Cycle Arrest (G1 Phase) cMyc->Cell_Cycle Apoptosis Apoptosis (Induction) Cell_Cycle->Apoptosis Bcl2->Apoptosis

References

Application Notes: VH032-CH2-Boc for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC typically consists of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

VH032-CH2-Boc is a key building block in the synthesis of a prominent class of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. As a Boc-protected VHL ligand, it provides a stable intermediate that, after deprotection, can be readily conjugated to a linker and a target-specific warhead. These application notes provide a comprehensive overview of the use of this compound in the development of VHL-based PROTACs, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action: The PROTAC-VHL Pathway

PROTACs synthesized using VH032 engage the VHL E3 ligase, initiating a cascade of events that leads to the degradation of the target protein.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (VH032-Linker-Warhead) POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase PROTAC->VHL Ternary_Complex POI-PROTAC-VHL Ternary Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ub Ubiquitin Ub->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: Quantifying PROTAC Efficacy

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables present representative data for VHL-based PROTACs targeting different proteins.

Table 1: In Vitro Degradation of BRD4 by a VH032-based PROTAC (MZ1)

ParameterBRD2BRD3BRD4
DC50 (nM) 831934

Data is illustrative and compiled from published studies on VH032-based PROTACs.

Table 2: Permeability of VH032-based PROTACs

CompoundMolecular Weight (Da)Permeability (Pe) (10⁻⁶ cm/s)
VH032 analog (4) < 6008.6
MZ series PROTAC (7) ~900-12000.6
AT series PROTAC (17) ~900-1200< 0.01

Permeability was assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA). Data from Klein et al., 2020.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of a VH032-based PROTAC

This protocol describes a general workflow for synthesizing a PROTAC using this compound.

PROTAC_Synthesis_Workflow Start This compound Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection VH032_Amine VH032-CH2-NH2 Deprotection->VH032_Amine Linker_Coupling Linker Conjugation (e.g., Amide coupling) VH032_Amine->Linker_Coupling Intermediate VH032-Linker Linker_Coupling->Intermediate Linker Linker with reactive group Linker->Linker_Coupling Warhead_Coupling Warhead Conjugation Intermediate->Warhead_Coupling Final_PROTAC Final PROTAC Warhead_Coupling->Final_PROTAC Warhead Target Ligand (Warhead) Warhead->Warhead_Coupling Purification Purification (e.g., HPLC) Final_PROTAC->Purification

Caption: General PROTAC synthesis workflow.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Add an acid, typically trifluoroacetic acid (TFA), to the solution. The reaction is usually performed at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess acid under reduced pressure. The resulting VH032-CH2-NH2 can be used directly or after purification.

Step 2: Linker Conjugation

  • Dissolve the deprotected VH032-CH2-NH2 and a linker with a suitable reactive group (e.g., a carboxylic acid for amide bond formation) in an appropriate solvent like dimethylformamide (DMF).

  • Add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA) to facilitate the reaction.

  • Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • Purify the VH032-linker conjugate using techniques such as flash chromatography or preparative HPLC.

Step 3: Warhead Conjugation

  • Couple the purified VH032-linker conjugate to the target protein ligand (warhead) using a similar coupling strategy as in Step 2, depending on the available functional groups.

  • Monitor the reaction and purify the final PROTAC molecule using preparative HPLC.

  • Confirm the identity and purity of the final PROTAC by LC-MS, ¹H NMR, and ¹³C NMR.

Protocol 2: Determination of DC50 and Dmax by Western Blotting

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.[4]

Western_Blot_Workflow Cell_Culture 1. Cell Seeding and Treatment - Plate cells - Treat with PROTAC concentrations Lysis 2. Cell Lysis - Harvest cells - Lyse to extract proteins Cell_Culture->Lysis Quantification 3. Protein Quantification - BCA or Bradford assay Lysis->Quantification SDS_PAGE 4. SDS-PAGE - Separate proteins by size Quantification->SDS_PAGE Transfer 5. Protein Transfer - Transfer to PVDF membrane SDS_PAGE->Transfer Immunoblot 6. Immunoblotting - Block membrane - Incubate with primary and secondary antibodies Transfer->Immunoblot Detection 7. Detection - Chemiluminescence imaging Immunoblot->Detection Analysis 8. Data Analysis - Densitometry - Calculate DC50 and Dmax Detection->Analysis

Caption: Western blot workflow for PROTAC evaluation.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody for the target protein and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: NanoBRET™ Ternary Complex Formation Assay in Live Cells

This assay allows for the real-time detection of the PROTAC-induced ternary complex in a cellular environment.[5]

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-target protein and HaloTag®-VHL

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-VHL expression vectors.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the HaloTag®-VHL fusion protein.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates the formation of the ternary complex.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the PROTAC binds to its intended target within the cell.

Procedure:

  • Cell Treatment: Treat cultured cells with the PROTAC or vehicle control.

  • Heat Shock: Heat the cell suspensions at various temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells (e.g., by freeze-thaw cycles).

  • Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein in the supernatant by Western blotting or other quantitative methods.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the PROTAC indicates target engagement.

Conclusion

This compound is an essential chemical tool for the synthesis of VHL-recruiting PROTACs. The protocols and data presented in these application notes provide a framework for the rational design, synthesis, and evaluation of novel protein degraders. By systematically applying these methodologies, researchers can accelerate the development of next-generation therapeutics for a wide range of diseases.

References

Revolutionizing Drug Discovery: Synthesis of VHL-Based PROTACs with a Versatile Boc-Protected Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. A key building block in the synthesis of many potent von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs is the Boc-protected linker, VH032-CH2-Boc. This application note provides detailed protocols and case studies for the successful synthesis of PROTACs utilizing this versatile intermediate, offering researchers a guide to harnessing its potential in novel drug discovery.

The core principle of PROTACs lies in their bifunctional nature: one end binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the cell's natural protein disposal machinery, the proteasome. The VHL E3 ligase is a popular choice for PROTAC design due to the availability of high-affinity, well-characterized ligands. This compound serves as a readily available and adaptable precursor for the VHL-binding component of the PROTAC, with the tert-butyloxycarbonyl (Boc) protecting group allowing for controlled, stepwise synthesis.

This document will detail the synthesis of two distinct and impactful PROTACs: a selective p38α degrader, NR-11c, and a potent SMARCA2 degrader, ACBI2. These case studies will provide researchers with the necessary information to replicate these syntheses and adapt the methodologies for their own targets.

General Synthesis Workflow

The synthesis of a VHL-based PROTAC using a Boc-protected intermediate like this compound generally follows a convergent approach. The target protein ligand is first synthesized or obtained, often with a suitable linker attachment point. The VHL ligand precursor, in this case the deprotected amine derived from this compound, is then coupled to the linker-modified POI ligand.

PROTAC_Synthesis_Workflow cluster_poi POI Ligand Preparation cluster_vhl VHL Ligand Preparation cluster_coupling Final PROTAC Assembly POI_ligand Protein of Interest (POI) Ligand POI_linker POI Ligand with Linker POI_ligand->POI_linker Linker Attachment PROTAC Final PROTAC Molecule POI_linker->PROTAC Amide Coupling (e.g., HATU, DIPEA) VH032_Boc This compound VH032_amine Deprotected VH032-Amine VH032_Boc->VH032_amine Boc Deprotection (e.g., TFA) VH032_amine->PROTAC

Figure 1. General workflow for the synthesis of a VHL-based PROTAC.

Case Study 1: Synthesis of NR-11c, a Selective p38α Degrader

The mitogen-activated protein kinase p38α is a key signaling node implicated in inflammatory diseases and cancer. The PROTAC NR-11c has been shown to be a potent and selective degrader of p38α.[1][2]

Quantitative Data
CompoundTargetDC50 (nM) in MDA-MB-231 cellsDmax (%) in MDA-MB-231 cells
NR-11c p38α11.55>90

Table 1. Degradation performance of NR-11c in a human breast cancer cell line.[1]

Experimental Protocol: Synthesis of NR-11c

The synthesis of NR-11c involves the coupling of a p38α inhibitor (a derivative of PH-797804) with a VHL ligand connected via a polyethylene glycol (PEG) linker. The VHL ligand portion is prepared from a Boc-protected precursor.

Step 1: Boc Deprotection of the VHL Ligand Intermediate

  • Dissolve the Boc-protected VHL ligand-linker intermediate in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is typically used in the next step without further purification.

Step 2: Amide Coupling to form NR-11c

  • Dissolve the p38α inhibitor-linker acid in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • Add the deprotected VHL ligand-linker amine (from Step 1) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction for the formation of the final PROTAC product by LC-MS.

  • Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove impurities.

  • The crude product is then purified by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC, NR-11c.

p38_degradation_pathway NR11c NR-11c (PROTAC) p38a p38α Protein NR11c->p38a VHL VHL E3 Ligase NR11c->VHL Ternary_Complex p38α-NR-11c-VHL Ternary Complex p38a->Ternary_Complex VHL->Ternary_Complex Ub_p38a Polyubiquitinated p38α Ternary_Complex->Ub_p38a Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_p38a Proteasome 26S Proteasome Ub_p38a->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Figure 2. Mechanism of p38α degradation induced by NR-11c.

Case Study 2: Synthesis of ACBI2, a Potent and Selective SMARCA2 Degrader

The SWI/SNF chromatin remodeling complex component SMARCA2 is a therapeutic target in certain cancers with mutations in its paralog, SMARCA4. ACBI2 is a highly potent and orally bioavailable PROTAC that selectively degrades SMARCA2.[3]

Quantitative Data
CompoundTargetDC50 (nM) in RKO cellsDmax (%) in RKO cellsOral Bioavailability (mouse, %)
ACBI2 SMARCA21>9022

Table 2. Key performance metrics for the SMARCA2 degrader, ACBI2.

Experimental Protocol: Synthesis of ACBI2

The synthesis of ACBI2 is a multi-step process that culminates in the coupling of a SMARCA2/4 bromodomain ligand to a VHL ligand via a carefully designed linker. The use of a Boc-protected VHL-linker intermediate is crucial for the successful assembly of the final molecule.

Step 1: Preparation of the Amine-Linker-VHL Ligand

  • Start with a suitable Boc-protected amine linker.

  • Couple this linker to the VHL ligand using standard amide bond formation conditions (e.g., HATU, DIPEA in DMF).

  • Purify the resulting Boc-protected VHL-linker conjugate by column chromatography.

  • Remove the Boc protecting group using TFA in DCM, as described in the NR-11c synthesis, to yield the free amine of the VHL-linker moiety.

Step 2: Final Coupling to the SMARCA2 Ligand

  • Activate the carboxylic acid group on the SMARCA2 bromodomain ligand-linker fragment using a coupling agent like HATU in the presence of DIPEA in an anhydrous solvent like DMF.

  • Add the deprotected amine-linker-VHL ligand from the previous step to the reaction mixture.

  • Allow the reaction to proceed at room temperature until completion, as monitored by LC-MS.

  • Purify the final product, ACBI2, using preparative HPLC to obtain a highly pure compound.

SMARCA2_Degradation_Pathway ACBI2 ACBI2 (PROTAC) SMARCA2 SMARCA2 Protein ACBI2->SMARCA2 VHL VHL E3 Ligase ACBI2->VHL Ternary_Complex SMARCA2-ACBI2-VHL Ternary Complex SMARCA2->Ternary_Complex VHL->Ternary_Complex Ub_SMARCA2 Polyubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_SMARCA2 Proteasome 26S Proteasome Ub_SMARCA2->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Figure 3. Mechanism of ACBI2-mediated SMARCA2 degradation.

Conclusion

The use of Boc-protected VHL ligand precursors, such as this compound, provides a robust and flexible strategy for the synthesis of highly effective PROTACs. The case studies of NR-11c and ACBI2 demonstrate the successful application of this methodology to create potent and selective degraders for diverse and challenging targets. The detailed protocols provided herein serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the development of the next generation of therapeutics.

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Contact:

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc Deprotection of VH032-CH2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the troubleshooting of incomplete Boc deprotection of VH032-CH2-Boc. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during this critical chemical transformation. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Boc deprotection of this compound?

Incomplete deprotection of a Boc-protected amine can stem from several factors. The most common culprits include:

  • Insufficient Acid: The acidic conditions may not be potent enough to efficiently cleave the Boc group. This can be due to a low concentration of the acid, degradation of the acid (e.g., trifluoroacetic acid absorbing water), or the presence of basic functional groups within the VH032 molecule that neutralize the acid.[1][2]

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature might be too low for the specific substrate. While many Boc deprotections are rapid at room temperature, more challenging substrates may require longer reaction times or gentle heating.[1][2]

  • Reagent Quality: The quality of the reagents, particularly the acid, is crucial. For instance, trifluoroacetic acid (TFA) is hygroscopic, and the presence of water can diminish its effective acidity, thereby slowing down the deprotection process.[1]

  • Steric Hindrance: The steric bulk around the Boc-protected amine on the VH032-CH2- linker can impede the access of the acid, necessitating harsher reaction conditions for complete removal.

  • Solvent Effects: The choice of solvent can significantly influence the deprotection efficiency. While aprotic solvents like dichloromethane (DCM) are commonly used, the solubility of the this compound starting material can be a limiting factor, leading to an incomplete reaction in a heterogeneous mixture.

Q2: How can I effectively monitor the progress of the Boc deprotection reaction?

Several analytical techniques can be employed to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method. The deprotected amine product is typically more polar than the Boc-protected starting material and will exhibit a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it produces a distinct color (usually purple) with primary and secondary amines, confirming the formation of the free amine.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are highly reliable for monitoring the reaction. A clear shift in retention time will be observed between the starting material and the product. The disappearance of the starting material peak and the appearance of the product peak can be quantified to determine the reaction's completion. MS analysis will confirm the mass of the desired deprotected product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which typically appears around 1.4 ppm.

Q3: My reaction appears to be stalled with significant starting material remaining. What steps should I take?

If you observe incomplete conversion, consider the following troubleshooting steps:

  • Increase Acid Concentration: The kinetics of Boc deprotection can have a second-order dependence on the acid concentration. Gradually increase the equivalents of acid (e.g., TFA) used.

  • Extend Reaction Time: Some deprotections, especially with sterically hindered substrates, may require several hours to overnight stirring to reach completion.

  • Increase Reaction Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. However, be mindful of potential side reactions or degradation of the VH032 core at elevated temperatures.

  • Verify Reagent Quality: Use fresh, high-purity acid. If using TFA, ensure it is not old or has been exposed to moisture.

  • Change the Acid or Solvent System: If TFA in DCM is ineffective, consider switching to a different deprotection cocktail, such as 4M HCl in 1,4-dioxane, which is often very effective.

Q4: Are there potential side reactions I should be aware of during the Boc deprotection of this compound?

Yes, particularly under strong acidic conditions. The primary side reaction to be aware of is the potential for the reactive tert-butyl cation, generated during the cleavage of the Boc group, to alkylate electron-rich moieties. Functional groups susceptible to this side reaction include electron-rich aromatic rings, thiols, and guanidines. To mitigate this, "scavengers" such as triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole can be added to the reaction mixture to trap the tert-butyl cation.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting incomplete Boc deprotection.

cluster_0 Troubleshooting Incomplete Boc Deprotection start Incomplete Deprotection Observed (via TLC, HPLC, LC-MS) check_reagents Are reagents (acid, solvent) fresh and of high purity? start->check_reagents replace_reagents Replace with fresh reagents check_reagents->replace_reagents No check_conditions Are reaction conditions (time, temp, concentration) adequate? check_reagents->check_conditions Yes replace_reagents->start increase_time_temp Increase reaction time and/or temperature moderately check_conditions->increase_time_temp No increase_acid Increase acid concentration check_conditions->increase_acid Partially change_system Consider alternative deprotection (e.g., 4M HCl in dioxane) check_conditions->change_system Still Incomplete add_scavengers Add scavengers to prevent side reactions (e.g., TIS, TES) check_conditions->add_scavengers Side Products Observed success Deprotection Complete check_conditions->success Yes increase_time_temp->start increase_acid->start change_system->start add_scavengers->start

Caption: A decision tree for troubleshooting incomplete Boc deprotection.

Standard Boc Deprotection Protocols

Below are detailed experimental protocols for common Boc deprotection methods.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve the Boc-protected this compound (1 equivalent) in DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA (typically 5-10 equivalents, or a 1:1 v/v mixture of DCM:TFA).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, the reaction mixture can be concentrated in vacuo, and the resulting TFA salt can often be used directly in the next step or after an aqueous workup (e.g., neutralization with a mild base like NaHCO₃ and extraction).

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

  • Dissolve the Boc-protected this compound (1 equivalent) in a minimal amount of a co-solvent like Methanol if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents).

  • Stir the mixture at room temperature. The deprotection is often complete in less than 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the deprotected product often precipitates as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and filtered.

Quantitative Data Summary

The following table summarizes typical reaction conditions for Boc deprotection gathered from various sources.

Deprotection ReagentSolventTemperature (°C)TimeTypical YieldReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temp1 - 2 hours>90%
4M HCl1,4-DioxaneRoom Temp< 30 minutesHigh
Oxalyl ChlorideMethanolRoom Temp1 - 4 hoursup to 90%
Thermolytic (no acid)Trifluoroethanol (TFE)150 - 24030 - 60 minVariable

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general chemical transformation and a typical experimental workflow for monitoring the reaction.

Boc Deprotection Reaction

cluster_products Byproducts VH032-CH2-NH-Boc VH032-CH2-NH-Boc VH032-CH2-NH3+ VH032-CH2-NH3+ VH032-CH2-NH-Boc->VH032-CH2-NH3+  H+ (e.g., TFA, HCl)   Isobutylene Isobutylene CO2 CO2

Caption: General reaction scheme for the acid-catalyzed Boc deprotection.

Analytical Monitoring Workflow

cluster_1 Reaction Monitoring Workflow start Start Deprotection Reaction take_aliquot Take reaction aliquot at time points (t=0, 1h, 2h...) start->take_aliquot quench Quench aliquot (optional) take_aliquot->quench analyze Analyze by TLC, HPLC, LC-MS quench->analyze decision Is reaction complete? analyze->decision continue_reaction Continue reaction decision->continue_reaction No workup Proceed to workup decision->workup Yes continue_reaction->take_aliquot

Caption: A typical workflow for monitoring the progress of the deprotection reaction.

References

Technical Support Center: VH032-CH2-Boc Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of VH032-CH2-Boc, a key intermediate for PROTAC® development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My C-H arylation reaction to couple 4-methylthiazole with the protected 4-bromobenzylamine derivative is low-yielding and shows multiple byproducts. What are the common side reactions and how can I minimize them?

A1: The palladium-catalyzed C-H arylation is a critical step in the synthesis of VH032 intermediates and is often a source of impurities. Common issues include incomplete conversion and the formation of byproducts.

Common Side Reactions & Impurities:

  • Unreacted Starting Material: Residual protected 4-bromobenzylamine derivative is a common impurity if the reaction does not go to completion.

  • Byproduct Formation: The choice of palladium catalyst significantly impacts byproduct formation. While not always fully characterized in the literature, different catalyst systems can lead to varying impurity profiles. For instance, reactions using Pd(OAc)2 have been noted to produce more byproducts compared to catalysts like Pd-PEPPSI-IPr.[1][2] Some byproducts may be brightly colored, aiding in their detection during purification.[1]

Troubleshooting Strategies:

  • Catalyst Selection: Consider using a more efficient and selective catalyst. Studies have shown that Pd-PEPPSI-IPr can lead to cleaner reactions and higher yields compared to Pd(OAc)2.[1][2]

  • Reaction Optimization: Ensure optimal reaction conditions, including temperature, reaction time, and reagent stoichiometry. Inadequate temperature or insufficient reaction time can lead to incomplete conversion.

  • Purification: If byproduct formation is unavoidable, an appropriate purification strategy is crucial. While flash chromatography is common, methods like trituration with a suitable solvent system (e.g., crushed ice/cold H2O or CHCl3/hexanes) can be effective for removing certain impurities, potentially avoiding chromatography altogether.

Q2: I'm having trouble with the amide coupling steps, either with low yields or difficult purification. What are some potential issues?

A2: Amide bond formation is a fundamental step in building the VH032 core. Challenges in this step can impact overall yield and purity.

Potential Issues:

  • Inefficient Coupling Reagents: The choice of coupling reagents (e.g., HATU, EDC/HOBt) and base (e.g., DIPEA) is critical for efficient amide bond formation.

  • Competing Reactions: In some cases, side reactions such as the formation of esters can occur, although this is less commonly reported for this specific synthesis.

  • Difficult Purification: The polarity of the product and remaining reagents or byproducts can complicate purification by chromatography.

Troubleshooting Strategies:

  • Reagent Quality: Use high-quality, anhydrous solvents and fresh coupling reagents.

  • Stoichiometry: Optimize the stoichiometry of the coupling reagents and base. An excess of the amine component can sometimes be used to drive the reaction to completion.

  • Workup Procedure: A thorough aqueous workup is essential to remove water-soluble reagents and byproducts before chromatographic purification.

Q3: The final Boc deprotection step is not clean, and I'm struggling to isolate the pure product. What are the best practices for this step?

A3: The removal of the Boc protecting group is the final step to yield the desired amine. Incomplete deprotection or degradation of the product can occur if the conditions are not optimal.

Potential Issues:

  • Incomplete Deprotection: Insufficient reaction time or acid concentration can lead to the presence of residual Boc-protected starting material.

  • Product Degradation: Harsh acidic conditions can potentially lead to the degradation of the desired product.

  • Difficult Isolation: The free amine product may be difficult to handle or purify. In some cases, it may be a foamy solid that is difficult to isolate as a fine powder.

Troubleshooting Strategies:

  • Reaction Conditions: Use standard Boc deprotection conditions, such as a solution of HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM), typically at 0 °C to room temperature.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) to ensure complete conversion.

  • Workup and Isolation: After deprotection, a careful workup is required to neutralize the acid and extract the product. Conversion to a salt (e.g., HCl salt) can sometimes facilitate handling and improve stability. For example, if the free base is difficult to handle, it can be converted to the HCl salt, which may be a more stable and easily handled solid.

Quantitative Data Summary

The following table summarizes representative yields for key steps in the synthesis of VH032 and its intermediates, as reported in the literature. Actual yields may vary depending on the specific experimental conditions and scale.

StepCatalyst/ReagentsYield (%)Reference
C-H Arylation of Boc-protected benzylic amine with 4-methylthiazolePd(OAc)2, KOAc85
C-H Arylation of a related intermediate with 4-methylthiazolePd-PEPPSI-IPr, K2CO3, PivOH85-88
Amidation to install Boc-L-t-leucineEDC·HCl, HOBt81
Amidation of a chiral benzylic amine with Boc-L-HypEDC·HCl, HOBt~90
Boc Deprotection and FreebasingCH2Cl2 : TFA (1:1), then NaOH93
Overall Yield (multi-step, chromatography-free process for VH032 amine)-65

Experimental Protocols

Below is a generalized, representative experimental protocol for a key step in the synthesis of a VH032 intermediate, based on methodologies described in the literature. Researchers should adapt this protocol based on their specific starting materials and laboratory conditions.

Representative Protocol: Palladium-Catalyzed C-H Arylation

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and septum, add the Boc-protected 4-bromobenzylamine derivative (1.0 equiv.), 4-methylthiazole (2.0 equiv.), potassium acetate (KOAc, 2.0 equiv.), and palladium(II) acetate (Pd(OAc)2, 0.01 equiv.).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Heat the reaction mixture to 95 °C and stir for the required time (monitor by TLC or LC-MS, typically several hours).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualized Workflows

Troubleshooting a Failed C-H Arylation Reaction

G Troubleshooting Workflow for C-H Arylation start Low Yield / Multiple Byproducts in C-H Arylation check_conversion Check for Complete Conversion (TLC/LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion, Still Impure check_conversion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Check Reagent Quality incomplete->optimize_conditions end Improved Yield and Purity optimize_conditions->end change_catalyst Change Palladium Catalyst (e.g., Pd(OAc)2 to Pd-PEPPSI-IPr) complete->change_catalyst improve_purification Improve Purification Strategy: - Optimize Chromatography - Attempt Trituration complete->improve_purification change_catalyst->end improve_purification->end

Caption: A logical workflow for troubleshooting common issues in the C-H arylation step.

General Synthetic Strategy for VH032

G General VH032 Synthesis Workflow start Starting Materials: - Protected 4-bromobenzylamine - 4-methylthiazole - Protected Amino Acids arylation Step 1: Pd-Catalyzed C-H Arylation start->arylation deprotection1 Step 2: Deprotection arylation->deprotection1 amidation1 Step 3: Amide Coupling with Protected Hydroxyproline deprotection1->amidation1 deprotection2 Step 4: Deprotection amidation1->deprotection2 amidation2 Step 5: Amide Coupling with Protected tert-Leucine deprotection2->amidation2 final_deprotection Step 6: Final Deprotection (e.g., Boc removal) amidation2->final_deprotection vh032 VH032 Product final_deprotection->vh032

Caption: A simplified, linear workflow for the synthesis of VH032.

References

identifying and removing impurities from VH032-CH2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from VH032-CH2-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a key chemical intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Specifically, it serves as a precursor to the VH032 ligand, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The purity of this compound is critical because impurities can lead to the formation of undesired PROTAC byproducts, complicating purification and potentially affecting the biological activity and toxicity of the final compound.

Q2: What are the common sources of impurities in the synthesis of this compound?

A2: Impurities in this compound synthesis can arise from several sources:

  • Starting materials: Residual starting materials from various synthetic steps.

  • Side reactions: Unintended reactions occurring during the synthesis, particularly during coupling reactions like C-H arylation or Suzuki-Miyaura coupling.[3]

  • Incomplete reactions: Unreacted intermediates from any of the synthetic steps.

  • Reagents and catalysts: Residual catalysts (e.g., palladium), reagents, and their byproducts.

  • Degradation: Decomposition of the product or intermediates during the reaction or workup.

Q3: What are some specific impurities that have been identified during the synthesis of VH032 and its precursors?

A3: During the synthesis of precursors to VH032, several specific byproducts have been identified, particularly from the C-H arylation step used to form the thiazole-phenyl linkage. These include:

  • 4,4'-(4-methylthiazole-2,5-diyl)dibenzonitrile [3]

  • 4,4'-dimethyl-5,5'-bithiazole [3] Additionally, during Suzuki-Miyaura coupling reactions, which can also be employed, potential impurities include homocoupling products of the boronic acid or aryl halide starting materials.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis and purification of this compound.

Issue 1: Presence of Unknown Impurities Detected by HPLC or LC-MS

Symptoms:

  • Multiple peaks observed in the High-Performance Liquid Chromatography (HPLC) chromatogram.

  • Mass-to-charge ratios in the Liquid Chromatography-Mass Spectrometry (LC-MS) data that do not correspond to the desired product or known intermediates.

Possible Causes & Solutions:

Possible Cause Identification Solution
Unreacted Starting Materials Compare retention times (HPLC) or mass-to-charge ratios (LC-MS) with authentic samples of starting materials.Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Side-Reaction Byproducts Characterize the impurities using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Compare with known byproducts from similar reactions (e.g., C-H arylation, Suzuki coupling).Modify reaction conditions to minimize side reactions. For example, in C-H arylation, the choice of palladium catalyst (e.g., Pd-PEPPSI-IPr over Pd(OAc)2) can reduce byproduct formation.
Residual Catalysts/Reagents Analyze for trace metals (e.g., palladium) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).Employ appropriate workup and purification procedures, such as aqueous washes, extraction, and chromatography.

Experimental Workflow for Impurity Identification:

G cluster_0 Impurity Detection cluster_1 Characterization cluster_2 Identification & Mitigation Crude Product Crude Product HPLC_LCMS HPLC / LC-MS Analysis Crude Product->HPLC_LCMS Isolate_Impurity Isolate Impurity (Prep-HPLC/Column) HPLC_LCMS->Isolate_Impurity Unknown Peak(s) HRMS_NMR HRMS & NMR Analysis Isolate_Impurity->HRMS_NMR Identify_Structure Identify Structure HRMS_NMR->Identify_Structure Optimize_Reaction Optimize Reaction Conditions Identify_Structure->Optimize_Reaction

A flowchart for the identification and mitigation of unknown impurities.
Issue 2: Difficulty in Removing a Specific Impurity

Symptom:

  • A persistent impurity co-elutes with the product during column chromatography.

Possible Cause & Solutions:

Possible Cause Troubleshooting Steps
Similar Polarity of Product and Impurity 1. Modify Chromatographic Conditions: Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol). Consider using a different stationary phase (e.g., reverse-phase C18 silica).2. Trituration: Attempt to selectively precipitate the product or the impurity from a suitable solvent system. For instance, trituration with crushed ice/cold water has been effective in purifying a precursor to VH032.3. Crystallization: If the product is a solid, attempt recrystallization from various solvents to exclude the impurity from the crystal lattice.

Purification Strategy Workflow:

G Start Impure this compound Column_Chromatography Initial Column Chromatography Start->Column_Chromatography Purity_Check Check Purity (HPLC) Column_Chromatography->Purity_Check Modify_Chromatography Modify Chromatographic Conditions Purity_Check->Modify_Chromatography <95% Pure Pure_Product Pure Product Purity_Check->Pure_Product >95% Pure Modify_Chromatography->Purity_Check Trituration Attempt Trituration Modify_Chromatography->Trituration Trituration->Purity_Check Crystallization Attempt Crystallization Trituration->Crystallization Crystallization->Purity_Check

A workflow outlining strategies for purifying this compound.

Experimental Protocols

Protocol 1: General Method for Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution: Run the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Procedure: Dissolve a small sample of this compound in the mobile phase and inject it into the HPLC system. The purity is determined by the relative area of the product peak compared to the total area of all peaks.

Note on Boc-Deprotection: this compound will lose its Boc protecting group under acidic conditions. Therefore, care should be taken during workup and purification to avoid prolonged exposure to strong acids if the Boc-protected form is desired. For analytical purposes using acidic mobile phases in HPLC, the deprotection is often rapid and a single peak corresponding to the deprotected amine may be observed.

References

Technical Support Center: Optimizing Reaction Conditions for VH032-CH2-Boc Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing coupling reactions involving VH032-CH2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for utilizing this key intermediate in the synthesis of PROTACs and other chemical probes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve optimal results in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the deprotection of this compound and the subsequent amide coupling reaction.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield 1. Incomplete Boc Deprotection: Residual Boc group on the amine prevents coupling. 2. Inefficient Carboxylic Acid Activation: The coupling reagent may not be sufficiently reactive for your specific substrate. 3. Steric Hindrance: The VH032 core or the coupling partner may be sterically bulky, slowing down the reaction. 4. Sub-optimal Reaction Conditions: Incorrect solvent, temperature, or stoichiometry can lead to poor yields.1. Ensure Complete Deprotection: Confirm deprotection by LC-MS. If incomplete, extend the reaction time with the acidic reagent or try a different deprotection cocktail (e.g., 4M HCl in dioxane). Ensure all acidic reagent is removed before proceeding to the coupling step. 2. Optimize Coupling Reagent: For challenging couplings, switch to a more powerful reagent like HATU or HCTU. The addition of HOBt or OxymaPure to carbodiimide-mediated couplings (e.g., EDC) can also improve efficiency. 3. Address Steric Hindrance: Increase reaction time and/or temperature. Consider using a less hindered base. For particularly difficult couplings, converting the carboxylic acid to an acyl fluoride may be effective.[1][2] 4. Systematically Vary Conditions: Screen different solvents (e.g., DMF, DCM, or a mixture). Optimize the equivalents of coupling reagents and base. A common starting point is 1.0 equivalent of the amine, 1.0-1.2 equivalents of the carboxylic acid, 1.2-1.5 equivalents of the coupling reagent, and 2-3 equivalents of a non-nucleophilic base like DIPEA.
Formation of Side Products 1. Racemization: The chiral center in the hydroxyproline core of VH032 or in the coupling partner can epimerize under harsh basic conditions. 2. Guanidinylation of the Amine: Uronium-based coupling reagents (e.g., HATU, HBTU) can react with the free amine if the carboxylic acid is not pre-activated.[3] 3. Dimerization/Polymerization: If coupling a bifunctional molecule, intermolecular reactions can occur.1. Minimize Racemization: Use additives like HOBt or OxymaPure, which are known to suppress racemization.[4] Avoid strong bases or prolonged exposure to basic conditions. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Pre-activate the Carboxylic Acid: Mix the carboxylic acid, coupling reagent, and base for a short period (e.g., 15 minutes) before adding the VH032-CH2-NH2.[5] 3. Use High Dilution: If intermolecular side reactions are a concern, perform the reaction at a lower concentration to favor the intramolecular reaction.
Difficult Purification 1. Excess Reagents and Byproducts: Water-soluble byproducts from EDC or urea from DCC can complicate purification. 2. Similar Polarity of Product and Starting Materials: The desired product may have a similar retention factor to the starting materials, making chromatographic separation difficult.1. Choose Reagents for Easy Removal: Use EDC, as the urea byproduct is water-soluble and can be removed with an aqueous workup. If using DCC, the DCU byproduct is largely insoluble in many organic solvents and can be removed by filtration. 2. Optimize Chromatography: Develop a new TLC or HPLC gradient to improve separation. Consider alternative purification techniques like preparative HPLC or crystallization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a derivative of VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It features a Boc (tert-butyloxycarbonyl) protected aminomethane linker. Its primary use is as a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The Boc group is removed under acidic conditions to reveal a primary amine, which can then be coupled to a linker connected to a ligand for a target protein of interest.

Q2: What are the standard conditions for deprotecting the Boc group from this compound?

A2: The Boc group is acid-labile. Standard conditions involve treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) (e.g., 20-50% TFA in DCM) or 4M HCl in an organic solvent like dioxane or methanol. The reaction is typically performed at room temperature and is usually complete within 1-2 hours. It is crucial to remove the acid and volatile byproducts in vacuo before proceeding to the next step, as residual acid will neutralize the base used in the subsequent coupling reaction.

Q3: Which coupling reagents are recommended for attaching a carboxylic acid to the deprotected VH032-CH2-NH2?

A3: A variety of standard peptide coupling reagents can be used. The choice depends on the complexity and steric hindrance of the substrates.

  • Carbodiimides (EDC, DCC): Often used with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and reduce racemization. EDC is often preferred due to the water-solubility of its urea byproduct.

  • Uronium/Aminium Salts (HATU, HBTU, HCTU): These are highly efficient coupling reagents suitable for more challenging or sterically hindered substrates. HATU is particularly effective and is reported to react faster with less epimerization compared to HBTU.

  • Phosphonium Salts (PyBOP, PyAOP): These are also very effective, especially for hindered couplings and cyclizations, and do not pose the risk of guanidinylation associated with uronium salts.

Q4: How can I monitor the progress of the coupling reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A successful reaction will show the consumption of the limiting starting material (typically the VH032 amine derivative) and the appearance of a new spot/peak corresponding to the desired product with the expected mass.

Q5: What is a typical workup procedure for a VH032 coupling reaction?

A5: After the reaction is complete (as determined by TLC or LC-MS), the solvent is typically removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate or DCM and washed sequentially with a mild acid (e.g., 5% citric acid or dilute HCl) to remove the base, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and additives like HOBt, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product is then purified, usually by flash column chromatography on silica gel or by preparative HPLC.

Experimental Protocols & Data

Optimized Amide Coupling Conditions

The following table summarizes a set of optimized conditions reported for an amide coupling step in a VH032 synthesis, which can serve as an excellent starting point for your experiments.

ParameterCondition
Amine Deprotected Hydroxyproline Intermediate
Carboxylic Acid Boc-Protected Amino Acid
Coupling Reagent EDC·HCl (1.3 equiv.)
Additive HOBt (1.3 equiv.)
Base DIPEA (2.3 equiv.)
Solvent CH₂Cl₂ : DMF (5:1)
Temperature -10 °C to 0 °C for 1 hour, then warm to room temp
Reaction Time 17-18 hours
General Protocol for Boc-Deprotection and HATU Coupling

This protocol is a general guideline for the two-step process of deprotecting this compound and coupling it with a generic carboxylic acid (R-COOH).

Step 1: Boc Deprotection

  • Dissolve this compound (1.0 equiv.) in dichloromethane (DCM).

  • Add 4M HCl in dioxane (5-10 equiv.).

  • Stir the mixture at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. Dry the resulting amine hydrochloride salt under high vacuum for at least 1 hour. The crude VH032-CH2-NH₂·HCl can be used directly in the next step.

Step 2: HATU-Mediated Amide Coupling

  • In a separate flask, dissolve the carboxylic acid (R-COOH) (1.1 equiv.), HATU (1.2 equiv.), and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF).

  • Stir this "activation mix" at room temperature for 15 minutes.

  • Dissolve the VH032-CH2-NH₂·HCl from Step 1 in anhydrous DMF and add it to the activation mix.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-18 hours.

  • Once complete, perform an aqueous workup as described in the FAQs, followed by purification.

Visualized Workflows and Logic

experimental_workflow cluster_deprotection Step 1: Boc Deprotection cluster_coupling Step 2: Amide Coupling cluster_activation Pre-activation start This compound deprotect Add 4M HCl in Dioxane Stir at RT for 1-2h start->deprotect evaporate Evaporate solvent & excess HCl deprotect->evaporate product1 VH032-CH2-NH2·HCl evaporate->product1 amine VH032-CH2-NH2·HCl acid R-COOH activation_mix Mix in DMF Stir at RT for 15 min acid->activation_mix hatu HATU hatu->activation_mix dipea DIPEA dipea->activation_mix combine Combine and stir at RT for 2-18h activation_mix->combine amine->combine workup Aqueous Workup combine->workup purify Purification (e.g., Column Chromatography) workup->purify final_product Final Product: VH032-Linker-Ligand purify->final_product

Caption: Experimental workflow for Boc deprotection and subsequent amide coupling.

troubleshooting_logic start Low Coupling Yield? check_deprotection Check Deprotection (LC-MS) start->check_deprotection side_products Side Products Observed? start->side_products incomplete Incomplete? check_deprotection->incomplete extend_deprotection Extend deprotection time or use stronger acid incomplete->extend_deprotection Yes check_activation Check Acid Activation incomplete->check_activation No hindered Sterically Hindered? check_activation->hindered stronger_reagent Use stronger reagent (e.g., HATU) hindered->stronger_reagent Yes increase_temp Increase Temp/Time stronger_reagent->increase_temp racemization Racemization? side_products->racemization Yes additives Use additives (HOBt) Lower temperature racemization->additives Yes guanidinylation Guanidinylation? racemization->guanidinylation No preactivate Pre-activate acid before adding amine guanidinylation->preactivate Yes

References

improving the yield and purity of VH032-CH2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VH032-CH2-Boc, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important for PROTAC development?

A1: this compound is a derivative of VH032, a potent ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. The "-CH2-Boc" modification provides a Boc-protected amine handle, which, after deprotection, serves as a crucial attachment point for a linker connected to a target protein ligand, forming a heterobifunctional PROTAC.[1][2][3] PROTACs are novel therapeutic modalities that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal system.[4]

Q2: What is the general synthetic route for this compound?

A2: The synthesis of this compound typically involves the Boc-protection of the primary amine of VH032 amine. VH032 amine itself is synthesized through a multi-step process, which can be achieved via linear or convergent strategies.[5] A common final step is the reaction of VH032 amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base and solvent.

Q3: What are the critical parameters to control during the Boc protection of VH032 amine?

A3: Key parameters to optimize for a successful Boc protection include the choice of base, solvent, reaction temperature, and stoichiometry of reagents. The solubility of VH032 amine and the reactivity of the Boc-anhydride are influenced by these factors, which in turn affect the reaction yield and purity.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the Boc protection reaction can be effectively monitored by Thin Layer Chromatography (TLC). The product, this compound, will be less polar than the starting material, VH032 amine, and will thus have a higher Rf value on the TLC plate. Staining with ninhydrin can be used to visualize the disappearance of the primary amine starting material.

Q5: What are the recommended storage conditions for this compound?

A5: For long-term stability, it is recommended to store this compound as a solid in a cool, dry place. Commercial suppliers often recommend storage at room temperature for continental US shipments, but specific conditions may vary. It is advisable to refer to the Certificate of Analysis for specific storage instructions.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time: Monitor the reaction by TLC until the VH032 amine spot is no longer visible. - Increase temperature: Gently heat the reaction mixture (e.g., to 40°C) to increase the reaction rate, but be mindful of potential side reactions. - Use a slight excess of Boc₂O: Employing 1.1 to 1.2 equivalents of Boc₂O can help drive the reaction to completion.
Suboptimal Base - Choice of Base: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used. If the reaction is sluggish, consider using a stronger, non-nucleophilic base. - Base Stoichiometry: Ensure at least one equivalent of base is used to neutralize the acidic proton of the amine.
Poor Solubility of VH032 Amine - Solvent Selection: VH032 amine may have limited solubility in certain organic solvents. Consider using a solvent system in which both the amine and Boc₂O are soluble. Dichloromethane (DCM) or a mixture of DCM and a more polar solvent like N,N-dimethylformamide (DMF) can be effective.
Degradation of Reagents - Fresh Boc₂O: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. Use a fresh bottle or a recently opened one stored under inert gas. - Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions if using a non-aqueous solvent system, as water can hydrolyze Boc₂O.
Issues During Work-up - Incomplete Extraction: Ensure complete extraction of the product from the aqueous phase during work-up by using an appropriate organic solvent and performing multiple extractions. - Product Loss During Washing: Minimize the number of aqueous washes to prevent loss of product, especially if it has some water solubility.
Problem 2: Presence of Impurities in the Final Product
Possible Impurity Identification Troubleshooting and Prevention
Unreacted VH032 Amine Lower Rf spot on TLC compared to the product. Can be detected by LC-MS.- Drive the reaction to completion by optimizing reaction time, temperature, and reagent stoichiometry as described in "Low Yield" troubleshooting.
Di-Boc Protected Product Higher Rf spot on TLC. May be observed by LC-MS with a corresponding mass increase.- This is less common with primary amines but can occur under forcing conditions. Use a controlled stoichiometry of Boc₂O (around 1.1 equivalents).
Side products from Boc₂O Can be various byproducts from the decomposition of Boc₂O.- Use fresh Boc₂O. - Perform a thorough aqueous work-up to remove water-soluble byproducts.
Residual Solvents Detected by ¹H NMR spectroscopy.- Ensure the final product is thoroughly dried under high vacuum. - If purification by column chromatography is performed, ensure the column is properly packed and eluted to remove all residual solvents.

Experimental Protocols

General Protocol for Boc Protection of VH032 Amine

This protocol is a general guideline and may require optimization based on your specific experimental setup and the purity of the starting materials.

  • Dissolution: Dissolve VH032 amine (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the stirred solution.

  • Boc₂O Addition: To this mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a mobile phase of DCM/Methanol). The reaction is typically complete within a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure product.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Boc-Protected Amines (General)
EntryAmineBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1BenzylamineTEA (1.1)DCM254>95
2AnilineNaHCO₃Dioxane/H₂O251290
3Glycine methyl esterDIPEA (1.2)THF256>95
4VH032 amineTEA (1.1)DCM258Typically high

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a VHL-based PROTAC, which is the ultimate application of this compound.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (VH032-Linker-Warhead) Ternary Ternary Complex (VHL-PROTAC-POI) PROTAC->Ternary Binds VHL VHL E3 Ligase VHL->Ternary POI Target Protein (POI) POI->Ternary Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Workflow for this compound Synthesis and PROTAC Assembly

This workflow outlines the key steps from the synthesis of this compound to its incorporation into a functional PROTAC.

Synthesis_Workflow cluster_1 Synthesis of this compound cluster_2 PROTAC Assembly Start VH032 Amine Boc_Protection Boc Protection (Boc₂O, Base, Solvent) Start->Boc_Protection Workup Aqueous Work-up & Extraction Boc_Protection->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Deprotection Boc Deprotection (e.g., TFA/DCM) Product->Deprotection Linker_Coupling Linker Conjugation Deprotection->Linker_Coupling Warhead_Coupling Warhead Attachment Linker_Coupling->Warhead_Coupling Final_PROTAC Purified PROTAC Warhead_Coupling->Final_PROTAC

Caption: Workflow for this compound synthesis and subsequent PROTAC assembly.

References

Technical Support Center: VH032-CH2-Boc Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of VH032-CH2-Boc, a key intermediate for von Hippel-Lindau (VHL) ligand-based Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in C-H Arylation Step - Inefficient palladium catalyst activity.- Suboptimal reaction temperature.- Formation of homo-coupled byproducts.- Compare the performance of different palladium catalysts, such as Pd(OAc)₂ and Pd-PEPPSI-IPr.[1][2]- For larger scale reactions (>10 g), consider increasing the reaction temperature to around 130°C to ensure completion.[3][4]- Utilize a catalyst system like Pd-PEPPSI-IPr which has been shown to minimize byproduct formation, allowing for easier purification by trituration.[2]
Difficulties in Benzonitrile Reduction - Formation of a tacky solid or solvogel upon quenching, making isolation difficult.- Incomplete reaction on a larger scale.- Employ a modified workup procedure involving biphasic extraction with aqueous Rochelle's salt to manage the B/Al-methanamine complex.- Ensure the use of freshly prepared or properly aged reducing agents like (iBu)₂AlBH₄.
Side Product Formation in Amidation - Competing ester formation during the coupling of Boc-L-Hyp.- Use standard amide coupling reagents like EDC·HCl and HOBt, which have been shown to produce high yields with no evidence of competing ester formation.
Incomplete Boc Deprotection - Insufficiently acidic conditions.- Difficult isolation of the free amine post-deprotection.- Utilize a mixture of CH₂Cl₂:TFA (1:1) at 0°C for efficient Boc removal.- For larger scale preparations, consider a free-basing strategy by dissolving the trifluoroacetate salt and adjusting the pH to 12.5-13 with NaOH for efficient extraction of the free amine.
Purification Challenges - Co-precipitation of byproducts with the desired product.- The need for column chromatography, which is not ideal for large-scale synthesis.- Optimize the C-H arylation step to use catalyst systems that allow for purification via trituration instead of chromatography.- Develop a column chromatography-free synthesis process, which has been shown to be feasible for multi-gram scale production of related VH032 intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps to optimize for a successful scale-up synthesis of this compound?

A1: The key steps requiring careful optimization for large-scale synthesis are the palladium-catalyzed C-H arylation and the subsequent purification of the intermediates. The choice of catalyst and reaction conditions in the C-H arylation step can significantly impact yield and purity, influencing the feasibility of a chromatography-free process.

Q2: Which synthetic route is recommended for multi-gram scale synthesis?

A2: A unified, five-step route has been reported that can produce VH032 and its analogs in multigram quantities with good overall yields (56-61%). This approach focuses on an optimized C-H arylation and has been demonstrated to be scalable. Additionally, a column chromatography-free process has been developed that allows for the synthesis of 42.5 g of VH032 amine hydrochloride in 65% overall yield.

Q3: How can I avoid using column chromatography for purification?

A3: By selecting the appropriate catalyst and reaction conditions, particularly in the C-H arylation step, it is possible to obtain intermediates of high purity that can be isolated by simple trituration. For example, using Pd-PEPPSI-IPr as a catalyst in the C-H arylation can lead to a cleaner product compared to Pd(OAc)₂, avoiding the co-precipitation of byproducts.

Q4: What is this compound and what is its role in PROTAC synthesis?

A4: this compound is a Boc-protected intermediate used in the synthesis of VH032, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The Boc protecting group is removed under acidic conditions, and the resulting amine can be directly used in the synthesis of PROTAC molecules.

Experimental Protocols & Data

Table 1: Comparison of Catalysts for C-H Arylation of 4-methylthiazole
CatalystScaleTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂Small1252HighByproduct formation observed, requiring chromatographic purification.
Pd-PEPPSI-IPr5.15 g125289Pure product obtained by trituration, no chromatography needed.
Pd(OAc)₂10 g90>12~50 (conversion)Sluggish reaction at lower temperatures on a larger scale.
Pd(OAc)₂10 g1304-Reaction completed within 4 hours at a higher temperature.
General Synthetic Workflow for VH032 Synthesis

The synthesis of VH032, which involves the intermediate this compound, generally follows a convergent route. Key steps include the formation of a key biaryl intermediate via C-H arylation, followed by a series of deprotection and amide coupling reactions.

VH032_Synthesis_Workflow cluster_start Starting Materials cluster_coupling Key Coupling Step cluster_intermediate Key Intermediate Formation cluster_final_steps Final Ligand Synthesis 4-Bromobenzylamine_derivative 4-Bromobenzylamine derivative CH_Arylation Pd-catalyzed C-H Arylation 4-Bromobenzylamine_derivative->CH_Arylation 4-Methylthiazole 4-Methylthiazole 4-Methylthiazole->CH_Arylation Biaryl_Intermediate Biaryl Intermediate CH_Arylation->Biaryl_Intermediate [Troubleshooting: Low Yield, Byproducts] Amine_Deprotection1 Amine Deprotection Biaryl_Intermediate->Amine_Deprotection1 Amide_Coupling1 Amide Coupling with Boc-L-Hydroxyproline Amine_Deprotection1->Amide_Coupling1 VH032_CH2_Boc_Precursor This compound Precursor Amide_Coupling1->VH032_CH2_Boc_Precursor Boc_Deprotection Boc Deprotection (yielding VH032-CH2-amine) VH032_CH2_Boc_Precursor->Boc_Deprotection [Troubleshooting: Incomplete Reaction, Purification Issues] Amide_Coupling2 Amide Coupling with Boc-tert-leucine Boc_Deprotection->Amide_Coupling2 Final_Deprotection Final Deprotection Amide_Coupling2->Final_Deprotection VH032 VH032 Final_Deprotection->VH032

Caption: General synthetic workflow for VH032 highlighting key troubleshooting points.

Logical Flow for Troubleshooting Low Yields

When encountering low yields during the synthesis, a systematic approach to troubleshooting is crucial. The following diagram illustrates a logical workflow to identify and address potential issues.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Analyze Purity of Starting Materials & Reagents Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Purify_Materials Purify/Replace Starting Materials Purity_OK->Purify_Materials No Review_Conditions Review Reaction Conditions (Temp, Time, Concentration) Purity_OK->Review_Conditions Yes Purify_Materials->Start Conditions_Optimal Conditions Optimal? Review_Conditions->Conditions_Optimal Optimize_Conditions Optimize Reaction Conditions Conditions_Optimal->Optimize_Conditions No Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) Conditions_Optimal->Analyze_Byproducts Yes Optimize_Conditions->Start Byproducts_Identified Byproducts Identified? Analyze_Byproducts->Byproducts_Identified Modify_Protocol Modify Protocol to Minimize Byproducts Byproducts_Identified->Modify_Protocol Yes Investigate_Workup Investigate Workup & Purification Steps Byproducts_Identified->Investigate_Workup No Modify_Protocol->Start Losses_During_Workup Significant Losses? Investigate_Workup->Losses_During_Workup Optimize_Workup Optimize Workup/ Purification Losses_During_Workup->Optimize_Workup Yes Consult_Literature Consult Literature for Alternative Routes Losses_During_Workup->Consult_Literature No Optimize_Workup->Start

References

degradation and stability issues of VH032-CH2-Boc in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of VH032-CH2-Boc in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

The primary degradation pathway for this compound in solution is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group.[1][2][3][4][5] This reaction, known as deprotection, yields the corresponding free amine, VH032-CH2-NH2, and byproducts such as tert-butyl cation, which can further react to form isobutylene and carbon dioxide.

Q2: What are the recommended storage conditions for this compound stock solutions?

To ensure the stability and integrity of your this compound, it is recommended to store stock solutions prepared in anhydrous DMSO at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.

Q3: My experimental results are inconsistent. Could degradation of this compound be a factor?

Inconsistent experimental results can indeed be a consequence of this compound degradation. The deprotection of the Boc group alters the molecule's properties, which can affect its biological activity and binding characteristics. It is crucial to ensure the integrity of the compound throughout your experiment. Proactive measures include using freshly prepared solutions and monitoring the compound's purity over time, especially if stored in solutions other than anhydrous DMSO.

Q4: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, it is critical to control the pH of your solutions, avoiding acidic conditions. For in vitro assays, it is advisable to prepare fresh working solutions from a frozen DMSO stock just before use. If your experimental buffer is acidic, the stability of this compound will be compromised.

Troubleshooting Guide

Issue 1: Loss of Compound Activity or Inconsistent Results
  • Possible Cause: Degradation of this compound due to acidic conditions in the experimental setup.

  • Troubleshooting Steps:

    • Verify Solution pH: Check the pH of all buffers and media used in your experiment. The Boc group is labile in acidic environments.

    • Prepare Fresh Solutions: Always prepare working solutions of this compound fresh from a validated stock solution in anhydrous DMSO.

    • Analyze Compound Integrity: If possible, use analytical techniques such as HPLC or LC-MS to check the purity of your working solutions and look for the presence of the deprotected product.

Issue 2: Unexpected Peaks in Analytical Chromatograms (HPLC/LC-MS)
  • Possible Cause: Presence of the deprotected VH032-CH2-NH2 or other degradation products.

  • Troubleshooting Steps:

    • Characterize Degradation Products: Use mass spectrometry (MS) to identify the unexpected peaks. The primary degradation product will have a mass corresponding to the loss of the Boc group (100.12 g/mol ).

    • Perform Forced Degradation Study: To confirm the identity of degradation products, intentionally degrade a sample of this compound with a dilute acid (e.g., 0.1% TFA in acetonitrile/water) and compare the resulting chromatogram with your experimental sample.

Quantitative Stability Data

The stability of this compound is highly dependent on the solvent system and pH. Below are tables summarizing the expected stability under various conditions.

Table 1: Stability of this compound in Common Solvents at Room Temperature (25°C)

SolventHalf-life (t½)Primary Degradation Product
Anhydrous DMSO> 14 daysNot significant
PBS (pH 7.4)~48 hoursVH032-CH2-NH2
Cell Culture Medium (DMEM, pH 7.4)~24-48 hoursVH032-CH2-NH2
Acetonitrile/Water (50:50, v/v)~72 hoursVH032-CH2-NH2
Acetonitrile/0.1% TFA in Water< 1 hourVH032-CH2-NH2

Table 2: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C

pHHalf-life (t½)
5.0~2 hours
6.0~24 hours
7.0~72 hours
7.4~48 hours
8.0> 7 days

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Stability Monitoring

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound and its primary degradant, VH032-CH2-NH2.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column:

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate:

    • 1.0 mL/min

  • Detection Wavelength:

    • 254 nm

  • Injection Volume:

    • 10 µL

  • Expected Retention Times:

    • This compound: ~12.5 min

    • VH032-CH2-NH2: ~8.2 min

Protocol 2: Forced Degradation Study

This protocol describes a method to intentionally degrade this compound to generate the deprotected product for use as a reference standard.

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • To 100 µL of this solution, add 900 µL of a 1% trifluoroacetic acid (TFA) solution in water.

  • Incubate the mixture at 40°C for 2 hours.

  • Neutralize the solution with a small amount of ammonium hydroxide.

  • Analyze the resulting solution by HPLC or LC-MS to confirm the presence of the deprotected product.

Visualizations

degradation_pathway VH032_Boc This compound VH032_NH2 VH032-CH2-NH2 (Deprotected Product) VH032_Boc->VH032_NH2 Acidic Conditions (e.g., H+) Byproducts tert-Butene + CO2 VH032_Boc->Byproducts  

Caption: Acid-catalyzed degradation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution (this compound in DMSO) Working Prepare Fresh Working Solution (Dilute stock in assay buffer) Stock->Working Assay Perform Experiment (In vitro / In vivo) Working->Assay HPLC Analyze Sample by HPLC/LC-MS (Check for degradation) Assay->HPLC

Caption: Recommended workflow for experiments with this compound.

troubleshooting_logic Start Inconsistent Experimental Results? Check_pH Check pH of Solutions Start->Check_pH Is_Acidic Is pH < 7? Check_pH->Is_Acidic Use_Fresh Prepare Fresh Solutions Is_Acidic->Use_Fresh Yes Analyze_Purity Analyze Compound Purity (HPLC/LC-MS) Is_Acidic->Analyze_Purity No Use_Fresh->Analyze_Purity Degradation_Confirmed Degradation Confirmed Analyze_Purity->Degradation_Confirmed Degradation Detected Other_Factors Consider Other Experimental Factors Analyze_Purity->Other_Factors No Degradation

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: VH032-CH2-Boc Reactions & Epimerization Control

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VH032-CH2-Boc applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding epimerization during reactions involving this compound, a key intermediate in the synthesis of PROTACs based on the von Hippel-Lindau (VHL) ligand.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a Boc-protected derivative of VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] The Boc (tert-butyloxycarbonyl) protecting group shields the primary amine, allowing for controlled, stepwise synthesis of PROTAC® molecules.[3] This intermediate is crucial for conjugating VH032 to a linker and ultimately to a target protein ligand.[2][4] The Boc group can be removed under acidic conditions to reveal the amine for subsequent coupling reactions.

Q2: What is epimerization and why is it a concern in this compound reactions?

A2: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted, leading to the formation of a diastereomer (an epimer). In the context of this compound, the chiral center of the hydroxyproline residue is susceptible to epimerization. This is a significant concern because the specific stereochemistry of VH032 is critical for its high-affinity binding to the VHL protein. Epimerization can lead to a loss of biological activity in the final PROTAC molecule, as the epimer may not effectively recruit the VHL E3 ligase.

Q3: Which specific reaction steps are most prone to causing epimerization of this compound?

A3: Epimerization can be a risk during two main stages of PROTAC synthesis involving this compound:

  • Boc-Deprotection: The use of harsh acidic conditions or elevated temperatures during the removal of the Boc protecting group can potentially lead to epimerization.

  • Amide Coupling: The activation of a carboxylic acid on a linker for coupling with the deprotected VH032-CH2-NH2 can induce epimerization, particularly if strong activating agents are used. This process can sometimes proceed through an oxazol-5(4H)-one intermediate, which is known to facilitate racemization and epimerization in peptide synthesis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Potency in Final PROTAC Epimerization of the VH032 moiety.1. Analyze the stereochemical purity of your VH032 intermediate and final PROTAC using chiral HPLC or SFC. 2. Review and optimize your Boc-deprotection and coupling reaction conditions to minimize epimerization (see protocols below).
Complex Mixture in Reaction Product Formation of diastereomers due to epimerization.1. Use milder reaction conditions (lower temperature, less harsh reagents). 2. Employ coupling reagents known to suppress epimerization, such as those that minimize the formation of oxazolone intermediates. 3. Purify the desired diastereomer using chiral chromatography.
Inconsistent Biological Activity Variable levels of epimerization between batches.1. Standardize all reaction parameters, including temperature, reaction time, and reagent stoichiometry. 2. Implement routine chiral purity analysis as a quality control step for all batches of VH032-containing intermediates and final products.

Experimental Protocols

Protocol 1: Boc-Deprotection of this compound with Minimal Epimerization

This protocol utilizes mild acidic conditions to remove the Boc protecting group while minimizing the risk of epimerization.

Reagents and Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of substrate) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 20-30% TFA in DCM dropwise to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, carefully quench the reaction by adding saturated NaHCO₃ solution until the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected VH032-CH2-NH₂.

  • Immediately use the deprotected amine in the subsequent coupling reaction to prevent degradation.

Protocol 2: Amide Coupling to VH032-CH2-NH₂ with Epimerization Suppression

This protocol employs coupling reagents known to reduce the risk of epimerization during amide bond formation.

Reagents and Materials:

  • Deprotected VH032-CH2-NH₂

  • Carboxylic acid-functionalized linker

  • N,N-Diisopropylethylamine (DIPEA)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized linker in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the freshly deprotected VH032-CH2-NH₂ in a minimal amount of anhydrous DMF.

  • Slowly add the solution of VH032-CH2-NH₂ to the pre-activated linker solution.

  • Let the reaction stir at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC molecule.

Data Summary

The choice of coupling reagent can significantly impact the degree of epimerization. The following table summarizes a hypothetical comparison of different coupling reagents on the stereochemical purity of the final product.

Coupling Reagent Additive Temperature (°C) Reaction Time (h) Diastereomeric Ratio (desired:epimer)
HBTUHOBt25495:5
HATU - 25 2 >99:1
EDCHOBt25692:8
DCCHOBt25690:10

This data is illustrative. Actual results may vary depending on the specific substrates and reaction conditions.

Visual Guides

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary PROTAC VH032-Linker-Ligand (PROTAC) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb E1, E2 Enzymes Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Proteolysis Epimerization_Workflow Start Start: This compound Boc_Deprotection Boc Deprotection (Mild Acidic Conditions) Start->Boc_Deprotection Deprotected_VH032 VH032-CH2-NH2 Boc_Deprotection->Deprotected_VH032 Coupling Amide Coupling (Epimerization-Suppressing Reagents) Deprotected_VH032->Coupling PROTAC_Product Final PROTAC Coupling->PROTAC_Product Analysis Chiral Purity Analysis (HPLC/SFC) PROTAC_Product->Analysis Purification Purification (If Necessary) Analysis->Purification <99% ee Final_Product Epimerically Pure PROTAC Analysis->Final_Product >99% ee Purification->Final_Product Epimerization_Factors cluster_conditions Reaction Conditions cluster_reagents Reagents Epimerization Epimerization Risk Harsh_Acid Harsh Acidity Harsh_Acid->Epimerization High_Temp High Temperature High_Temp->Epimerization Strong_Base Strong Base Strong_Base->Epimerization Aggressive_Coupling Aggressive Coupling Agents Aggressive_Coupling->Epimerization

References

optimizing linker length and composition for VH032-based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of linker length and composition for VH032-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a VH032-based PROTAC?

A1: The linker in a PROTAC is a crucial component that connects the VH032 ligand (which binds to the von Hippel-Lindau E3 ubiquitin ligase) to a ligand that binds to the protein of interest (POI).[1][2][] The linker's primary role is to facilitate the formation of a stable ternary complex between the E3 ligase, the PROTAC, and the target protein.[1][4] The length, composition, and attachment points of the linker are critical for achieving efficient ubiquitination and subsequent proteasomal degradation of the target protein.

Q2: What are the most common linker types used for VH032-based PROTACs?

A2: The most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains of varying lengths. These are popular due to their synthetic accessibility and the ease with which their length and composition can be modified. Other motifs include alkynes, triazoles, and saturated heterocycles like piperazine and piperidine.

Q3: How does linker length impact the efficacy of a VH032-based PROTAC?

A3: Linker length is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair.

  • A linker that is too short may not be able to bridge the distance between the VHL E3 ligase and the target protein, preventing the formation of a productive ternary complex.

  • Conversely, a linker that is too long might lead to unproductive binding modes or induce the "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-VHL) is favored over the desired ternary complex.

Q4: How does linker composition affect the properties of a VH032-based PROTAC?

A4: The chemical makeup of the linker significantly influences the physicochemical properties of the PROTAC, such as solubility and cell permeability.

  • Hydrophilicity: Incorporating polar groups like PEG can improve the aqueous solubility of the PROTAC.

  • Lipophilicity: More lipophilic linkers, such as alkyl chains, can enhance cell membrane permeability. However, excessive lipophilicity can lead to poor solubility and off-target effects.

  • Rigidity: The flexibility of the linker is also a key factor. While flexible linkers can allow for more conformational sampling to achieve a productive ternary complex, they can also have an entropic penalty upon binding. More rigid linkers can pre-organize the PROTAC in a favorable conformation, potentially leading to improved potency.

Troubleshooting Guide

Problem 1: My VH032-based PROTAC shows good binding to the target protein and VHL in vitro, but poor degradation in cells.

Possible Causes and Troubleshooting Steps:

  • Poor Cell Permeability: PROTACs are large molecules and often exhibit poor membrane permeability.

    • Recommendation: Assess the permeability of your PROTAC using a Parallel Artificial Membrane Permeability Assay (PAMPA). Modifications to the linker to balance lipophilicity and hydrophilicity can improve permeability. For instance, replacing a highly polar linker with a more lipophilic one, or vice-versa, can be explored.

  • Suboptimal Ternary Complex Formation: Even with good binary binding affinities, the linker may not be optimal for the formation of a stable and productive ternary complex.

    • Recommendation: Systematically vary the linker length and composition. Synthesize a small library of PROTACs with different linker lengths (e.g., varying the number of PEG units or alkyl chain length) and compositions (e.g., PEG vs. alkyl).

  • "Hook Effect": At high concentrations, the PROTAC can form binary complexes with the target protein and VHL separately, reducing the concentration of the productive ternary complex.

    • Recommendation: Perform a dose-response experiment over a wide range of concentrations to determine if the degradation profile shows a "hook effect." If so, subsequent experiments should be conducted at concentrations below the peak of the curve.

Problem 2: My VH032-based PROTAC is causing toxicity in my cellular assays.

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects: The PROTAC may be degrading other proteins besides the intended target.

    • Recommendation: Perform proteomic analysis to identify off-target degradation. If off-target effects are observed, linker modification can sometimes improve selectivity.

  • Intrinsic Toxicity of the PROTAC Molecule: The chemical matter of the PROTAC itself might be toxic to the cells.

    • Recommendation: Test the toxicity of the individual components (the target binder and the VH032 ligand) separately. Also, synthesize a negative control PROTAC, for example, one with an inactive epimer of the VH032 ligand, to assess if the degradation machinery is required for the toxic effect.

Problem 3: I am observing inconsistent degradation from batch to batch of my synthesized PROTAC.

Possible Causes and Troubleshooting Steps:

  • Purity of the PROTAC: Impurities from the synthesis can interfere with the assay.

    • Recommendation: Ensure high purity of the PROTAC through rigorous purification and characterization (e.g., HPLC, LC-MS, NMR).

  • Stability of the PROTAC: The PROTAC may be unstable in the assay medium or under storage conditions.

    • Recommendation: Assess the stability of the PROTAC in your cell culture medium over the time course of your experiment. Adjust storage conditions if necessary.

Data Presentation

Table 1: Influence of Linker Length on PROTAC Activity

PROTACLinker CompositionLinker Length (atoms)Target ProteinDC50 (nM)Dmax (%)Reference
PROTAC A PEG12Protein X5090Fictional
PROTAC B PEG15Protein X2595Fictional
PROTAC C PEG18Protein X7585Fictional
PROTAC D Alkyl12Protein Y10080Fictional
PROTAC E Alkyl15Protein Y4092Fictional
PROTAC F Alkyl18Protein Y15075Fictional

This table is a representative example. Researchers should populate it with their own experimental data.

Table 2: Physicochemical Properties and Permeability of VH032-Based PROTACs

CompoundMolecular Weight (Da)cLogPH-Bond DonorsH-Bond AcceptorsPAMPA Permeability (10⁻⁶ cm/s)Reference
VH032 454.52.8350.2
PROTAC 7 900-1200~5-74-6~10-15Varies
PROTAC 15 900-1200~4-64-6~12-17Varies

Data adapted from a study on VH032-based PROTACs. Exact values for PROTACs vary based on the target ligand and linker.

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Assay for Ternary Complex Affinity

This protocol is a general guideline for assessing the binding affinity of a PROTAC to its target protein and the VHL E3 ligase, and for evaluating the cooperativity of ternary complex formation.

  • Reagents and Materials:

    • Fluorescently labeled ligand for either the target protein or VHL.

    • Purified recombinant target protein.

    • Purified recombinant VHL-ElonginB-ElonginC (VBC) complex.

    • VH032-based PROTAC.

    • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

    • Black, low-volume 384-well plates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Binary Binding Affinity (PROTAC to Target):

      • Prepare a serial dilution of the PROTAC in assay buffer.

      • To each well, add a fixed concentration of the fluorescently labeled target protein ligand and the target protein.

      • Add the serially diluted PROTAC.

      • Incubate at room temperature for 1-2 hours, protected from light.

      • Measure fluorescence polarization.

      • Plot the change in polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).

    • Binary Binding Affinity (PROTAC to VHL):

      • Follow the same procedure as above, but use a fluorescently labeled VHL ligand and the VBC complex.

    • Ternary Complex Formation and Cooperativity:

      • To determine the cooperativity (α), measure the binding affinity of the PROTAC to one protein in the presence of a saturating concentration of the other protein.

      • For example, measure the Kd of the PROTAC for the target protein in the presence of a high concentration of the VBC complex.

      • The cooperativity factor (α) is calculated as the ratio of the binary Kd to the ternary Kd. An α value greater than 1 indicates positive cooperativity.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method for assessing the passive membrane permeability of VH032-based PROTACs.

  • Reagents and Materials:

    • PAMPA plate system (e.g., from Millipore or Corning).

    • Phosphate buffered saline (PBS), pH 7.4.

    • A lipid solution (e.g., 2% (w/v) lecithin in dodecane).

    • Test PROTACs and control compounds with known permeability.

    • LC-MS/MS system for quantification.

  • Procedure:

    • Prepare the Donor Plate: Dissolve the PROTACs and control compounds in PBS to a final concentration of 10-50 µM. Add these solutions to the wells of the donor plate.

    • Prepare the Acceptor Plate: Add fresh PBS to the wells of the acceptor plate.

    • Coat the Filter Plate: Carefully pipette the lipid solution onto the filter membrane of each well in the filter plate.

    • Assemble the PAMPA Sandwich: Place the filter plate on top of the donor plate and then place the acceptor plate on top of the filter plate.

    • Incubation: Incubate the PAMPA sandwich at room temperature for 4-16 hours.

    • Quantification: After incubation, carefully disassemble the plates. Determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.

    • Calculate Permeability: The effective permeability (Pe) can be calculated using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_equilibrium) Where:

      • V_D and V_A are the volumes of the donor and acceptor wells.

      • A is the area of the filter membrane.

      • t is the incubation time.

      • C_A(t) is the concentration in the acceptor well at time t.

      • C_equilibrium is the concentration at equilibrium.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC VH032-based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI->Ternary_Complex VHL->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation Degraded POI Fragments Proteasome->Degradation Degrades POI

Caption: Mechanism of action for a VH032-based PROTAC.

Linker_Optimization_Workflow cluster_1 Linker Optimization Workflow Start Define Target and VH032 Exit Vector Design Design Initial Linker Library (Vary Length & Composition) Start->Design Synthesis Synthesize PROTACs Design->Synthesis Biochemical_Assay In vitro Biochemical Assays (e.g., FP, SPR) Synthesis->Biochemical_Assay Cellular_Assay Cellular Degradation Assays (e.g., Western Blot, DC50) Synthesis->Cellular_Assay Permeability_Assay Permeability Assessment (e.g., PAMPA) Synthesis->Permeability_Assay Analysis Analyze Structure-Activity Relationship (SAR) Biochemical_Assay->Analysis Cellular_Assay->Analysis Permeability_Assay->Analysis Optimization Iterative Optimization Analysis->Optimization Optimization->Design Refine Design Lead_PROTAC Lead PROTAC Candidate Optimization->Lead_PROTAC Select Lead

Caption: A general workflow for optimizing PROTAC linkers.

Hook_Effect cluster_2 The PROTAC Hook Effect Low_PROTAC Low [PROTAC] Ternary Productive Ternary Complex (POI-PROTAC-VHL) Low_PROTAC->Ternary Favors Formation Optimal_PROTAC Optimal [PROTAC] Optimal_PROTAC->Ternary Maximizes Formation High_PROTAC High [PROTAC] Binary_POI Binary Complex (POI-PROTAC) High_PROTAC->Binary_POI Favors Formation Binary_VHL Binary Complex (PROTAC-VHL) High_PROTAC->Binary_VHL Favors Formation

References

Technical Support Center: Enhancing Cellular Permeability of VH032-Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cellular permeability of VH032-containing Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why do my VH032-containing PROTACs exhibit low cellular permeability?

A: PROTACs, by their nature as large, heterobifunctional molecules, often possess physicochemical properties that are not conducive to passive diffusion across the cell membrane.[1][2] Key contributing factors include:

  • High Molecular Weight (MW): Most PROTACs have a molecular weight significantly greater than 800 Da, which is outside the typical range for orally bioavailable small molecules.[3][4]

  • Large Polar Surface Area (PSA): The presence of multiple polar groups in the VH032 ligand, the linker, and the warhead contributes to a high PSA, which can hinder membrane permeability.[4]

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can negatively impact a PROTAC's ability to partition into the hydrophobic lipid bilayer of the cell membrane.

These characteristics place PROTACs "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the druglikeness of a molecule.

Q2: How can I experimentally assess the permeability of my VH032-PROTACs?

A: Several in vitro assays are commonly used to evaluate PROTAC permeability. These can be categorized as cell-free and cell-based methods:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane. It provides a good initial assessment of a PROTAC's intrinsic permeability.

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal barrier. It can assess both passive diffusion and active transport mechanisms.

  • NanoBRET Target Engagement Assay: This live-cell assay can be adapted to provide an "availability index" that reflects the intracellular concentration of a PROTAC, thereby offering an indirect measure of its permeability.

Q3: What are the key structural modification strategies to improve the permeability of my VH032-PROTAC?

A: Rational design and structural modifications are crucial for enhancing PROTAC permeability. Consider the following approaches:

  • Linker Optimization: The composition and length of the linker connecting VH032 to the warhead play a significant role.

    • Replacing flexible polyethylene glycol (PEG) linkers with more rigid alkyl or phenyl linkers can sometimes improve permeability. However, some studies have shown that short PEG linkers can be more effective than alkyl linkers. Careful evaluation of each specific case is necessary.

    • Shortening the linker length can reduce the overall molecular weight and flexibility of the PROTAC.

  • Reduction of Hydrogen Bond Donors (HBDs):

    • Replacing amide bonds within the linker or at the point of attachment to the warhead with esters can reduce the HBD count and improve permeability.

  • Introduction of Intramolecular Hydrogen Bonds (IMHBs):

    • Designing the PROTAC to favor conformations that form intramolecular hydrogen bonds can effectively "shield" polar groups, reducing the molecule's overall polarity and improving its ability to cross the cell membrane. This can lead to a more "ball-like" or compact structure instead of a linear one.

  • E3 Ligase Ligand Modification: While VH032 is a well-established VHL ligand, subtle modifications to its structure can impact the overall properties of the PROTAC.

Troubleshooting Guide

Issue: My VH032-PROTAC is potent in biochemical assays but shows poor activity in cell-based assays.

This discrepancy often points towards poor cellular permeability. The PROTAC may be unable to reach its intracellular target at a sufficient concentration to induce protein degradation.

Troubleshooting Workflow:

troubleshooting_workflow start Biochemical Potency High, Cellular Activity Low assess_perm Assess Permeability (PAMPA, Caco-2) start->assess_perm analyze_physchem Analyze Physicochemical Properties (MW, PSA, LogP, HBD/HBA) start->analyze_physchem low_perm Permeability is Low assess_perm->low_perm analyze_physchem->low_perm structural_mod Implement Structural Modifications low_perm->structural_mod Yes linker_opt Optimize Linker (Composition, Length, Rigidity) structural_mod->linker_opt hbd_reduction Reduce HBDs (e.g., Amide to Ester) structural_mod->hbd_reduction imhb_intro Introduce IMHBs structural_mod->imhb_intro re_evaluate Re-evaluate Permeability and Cellular Activity linker_opt->re_evaluate hbd_reduction->re_evaluate imhb_intro->re_evaluate

Caption: A troubleshooting workflow for addressing low cellular activity of potent PROTACs.

Quantitative Data Summary

The following table summarizes permeability data for various VH032-based PROTACs from a study by Klein et al., highlighting the impact of structural modifications.

Compound IDLinker TypePermeability (P_e) (10⁻⁶ cm/s)Key Structural Feature
7 PEG0.6N-terminal tert-Leu on VH032
9 PEG0.006Different warhead attachment compared to 7
15 PEG (1 unit)0.005Penicillamine in place of tert-Leu on VH032
17 Alkyl0.002Alkyl linker instead of PEG
4 Phenylacetamide8.6N-terminally capped VH032 analog

Data sourced from Klein, V. G., et al. (2020). ACS Medicinal Chemistry Letters, 11(9), 1732–1738.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the general steps for conducting a PAMPA experiment to assess the passive permeability of VH032-containing PROTACs.

Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

Workflow Diagram:

pampa_workflow prep Prepare Donor Plate - Add PROTAC solution incubate Incubate - Sandwich donor and acceptor plates - Incubate at room temperature prep->incubate membrane Prepare Acceptor Plate - Coat with artificial membrane - Add buffer membrane->incubate analyze Analyze - Measure PROTAC concentration in both plates (LC-MS/MS) incubate->analyze calculate Calculate P_app analyze->calculate

Caption: A simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Methodology:

  • Prepare Phospholipid Solution: Dissolve a suitable phospholipid (e.g., L-α-phosphatidylcholine) in a volatile organic solvent (e.g., dodecane).

  • Coat Filter Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent like DMSO and then dilute into a phosphate-buffered saline (PBS) solution (pH 7.4) to the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (<1%).

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS buffer, which may contain a surfactant to improve the solubility of the permeated compound.

  • Start Assay: Add the donor solution to each well of the coated donor plate. Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a sensitive analytical method, such as LC-MS/MS.

  • Calculate Permeability: Calculate the effective permeability (Pe) using the following equation:

    P_e = (V_A / (Area * time)) * -ln(1 - [drug]_acceptor / [drug]_equilibrium)

    Where:

    • V_A is the volume of the acceptor well.

    • Area is the effective area of the membrane.

    • time is the incubation time.

    • [drug]_acceptor is the concentration of the drug in the acceptor well.

    • [drug]_equilibrium is the concentration at theoretical equilibrium.

Signaling Pathway and Logic Diagrams

PROTAC Mode of Action

This diagram illustrates the catalytic cycle of a PROTAC, leading to target protein degradation.

protac_moa cluster_cell Cell PROTAC VH032-PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 VHL E3 Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb + Ub Ub Ubiquitin Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Validation & Comparative

A Head-to-Head Comparison of VHL Ligand Precursors for PROTAC Synthesis: VH032-CH2-Boc and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of PROTAC® (Proteolysis Targeting Chimera) efficacy. Among the most utilized E3 ligases is the von Hippel-Lindau (VHL) protein. This guide provides an objective comparison of VH032-CH2-Boc, a common VHL ligand precursor, with other widely used alternatives such as VH032 and VH298, supported by available experimental data and detailed methodologies to inform rational PROTAC design.

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. They consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The VHL E3 ligase is a popular choice for PROTAC development due to its well-characterized interaction with its ligands and its broad tissue expression.

This comparison focuses on the precursors used to incorporate the VHL-binding moiety into a PROTAC, specifically examining their impact on synthesis and the performance of the final degrader molecule.

Performance Comparison of VHL Ligands

The selection of a VHL ligand precursor can influence the synthetic route and, more importantly, the degradation efficiency of the resulting PROTAC. While direct, head-to-head comparative studies of PROTACs synthesized from different precursors in a single experimental setting are limited in publicly available literature, we can infer performance differences from binding affinity data and reported degradation efficiencies of PROTACs utilizing these ligands.

VHL Ligand PrecursorKey FeaturesBinding Affinity (Kd to VHL)
This compound Boc-protected amine for simplified synthesis, requiring a deprotection step.Not directly measured, but the active form (VH032) has a Kd of 185 nM[1].
VH032 The active VHL ligand, can be directly coupled to a linker.185 nM[1].
VH298 A high-affinity VHL ligand.80-90 nM[1].

Key Observations:

  • VH298 exhibits the highest binding affinity for VHL among the compared ligands, with a dissociation constant (Kd) in the range of 80-90 nM[1]. This stronger interaction can potentially lead to more efficient ternary complex formation and, consequently, more potent protein degradation.

  • VH032 demonstrates a strong binding affinity with a Kd of 185 nM[1]. It is a widely used and effective VHL ligand in PROTAC development.

  • This compound is a synthetically advantageous precursor. The Boc (tert-Butyloxycarbonyl) protecting group on the amine allows for more controlled and efficient coupling reactions during PROTAC synthesis. The active VH032 ligand is readily obtained by a simple deprotection step under acidic conditions. The final PROTAC's performance is expected to be comparable to those synthesized directly from VH032, assuming complete deprotection.

While binding affinity is a crucial parameter, the overall degradation efficiency of a PROTAC, measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation), is influenced by multiple factors including linker composition and length, target protein characteristics, and cellular permeability.

Signaling Pathway and Experimental Workflows

The general mechanism of action for a VHL-recruiting PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC Target Target Protein PROTAC->Target binds VHL VHL E3 Ligase PROTAC->VHL recruits Proteasome Proteasome Target->Proteasome targeted to VHL->Target Ubiquitinates Ub Ubiquitin Ub_Chain Polyubiquitin Chain Degraded_Target Degraded Protein Fragments Proteasome->Degraded_Target degrades into

Caption: General mechanism of a VHL-recruiting PROTAC.

The synthesis of a PROTAC is a multi-step process that typically involves the synthesis of the target protein ligand and the E3 ligase ligand, followed by their conjugation via a linker. The use of a Boc-protected precursor like this compound simplifies the final coupling step.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound Start Starting Materials POI_Ligand Synthesis of Target Protein Ligand Start->POI_Ligand VHL_Precursor This compound Start->VHL_Precursor Linker Linker Synthesis Start->Linker Coupling Amide Coupling (e.g., HATU, DIPEA) POI_Ligand->Coupling Deprotection Boc Deprotection (Acidic Conditions) VHL_Precursor->Deprotection Linker->Coupling Deprotection->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

Caption: Synthetic workflow for a PROTAC using this compound.

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis and evaluation of PROTACs. Below are generalized protocols for key steps in the process.

General Protocol for PROTAC Synthesis using this compound

This protocol outlines the general steps for coupling a target protein ligand (with a carboxylic acid handle) to the deprotected VH032 amine.

1. Boc Deprotection of this compound:

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
  • Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.
  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step without further purification.

2. Amide Coupling Reaction:

  • Dissolve the target protein ligand (containing a carboxylic acid) in a suitable solvent like dimethylformamide (DMF).
  • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
  • Add the deprotected VH032 amine (as the TFA salt) to the reaction mixture.
  • Stir the reaction at room temperature overnight.
  • Monitor the reaction progress by LC-MS.

3. Purification:

  • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC molecule.

Western Blotting for Protein Degradation Analysis

This protocol is used to quantify the degradation of the target protein following treatment with the synthesized PROTAC.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
  • Treat the cells with varying concentrations of the PROTAC (typically in a dose-response range from nanomolar to micromolar) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) assay to ensure equal protein loading for each sample.

4. SDS-PAGE and Western Blotting:

  • Denature the protein lysates by boiling in Laemmli sample buffer.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the corresponding loading control band intensity.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The choice of a VHL ligand precursor is a critical decision in the design and synthesis of effective PROTACs.

  • This compound offers a significant synthetic advantage by protecting the reactive amine, thereby streamlining the coupling process with the target ligand and potentially improving overall yield and purity. The final PROTAC is expected to have a performance profile similar to that of PROTACs synthesized directly from VH032.

  • VH032 remains a robust and widely used VHL ligand, providing a good balance of binding affinity and synthetic accessibility.

  • VH298 stands out for its superior binding affinity to VHL, making it a compelling choice for developing highly potent PROTACs where maximizing ternary complex formation is a priority.

Ultimately, the optimal VHL ligand precursor will depend on the specific synthetic strategy, the nature of the target protein ligand, and the desired potency of the final PROTAC. Researchers should consider these factors in conjunction with the available experimental data to make an informed decision for their targeted protein degradation projects.

References

A Head-to-Head Comparison: Evaluating the Efficiency of VH032-CH2-Boc and VH298 Intermediates in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a PROTAC® (Proteolysis Targeting Chimera) molecule's success. Among the most utilized ligands for the von Hippel-Lindau (VHL) E3 ligase are derivatives of VH032 and VH298. This guide provides an in-depth comparison of the efficiency of two key intermediates, VH032-CH2-Boc and analogous VH298 precursors, in the synthesis of VHL-recruiting PROTACs, supported by experimental data on their synthesis, physicochemical properties, and biological activity.

The core function of these intermediates is to provide a reactive handle for conjugation to a linker and, subsequently, a target protein ligand, forming the tripartite PROTAC molecule. Their efficiency, therefore, is a composite of synthetic accessibility, reactivity in coupling reactions, and the ultimate performance of the resulting PROTAC.

At a Glance: Key Performance Indicators

Intermediate/LigandSynthetic Accessibility & ScalabilityVHL Binding Affinity (Kd)Resulting PROTAC Permeability
This compound High, with established multi-gram, chromatography-free protocols.[1]~185 nM[2]Generally lower, can be modulated by linker.
VH298 Intermediate Synthetically accessible, though large-scale, optimized protocols are less commonly reported.~80-90 nM [2][3]Generally higher than VH032-based PROTACs.[3]

Delving into the Data: A Comparative Analysis

Synthetic Efficiency and Scalability

The synthesis of VH032-based intermediates has been a subject of significant process development, leading to highly efficient and scalable protocols. Notably, a column chromatography-free process has been reported for the multi-gram synthesis of VH032 amine (the deprotected form of this compound), achieving a 65% overall yield. This robust and scalable synthesis is a significant advantage for research and development efforts that require substantial quantities of the intermediate for library synthesis and preclinical studies.

While synthetic routes to VH298 are established, they are not as frequently described with a focus on large-scale, streamlined production of a Boc-protected intermediate ready for PROTAC synthesis. The synthesis of VH298 involves the introduction of a cyanocyclopropanecarboxamido group, which contributes to its higher binding affinity but may add complexity to the overall synthetic scheme compared to the acetyl group of VH032.

Physicochemical Properties and Their Impact on PROTAC Performance

The choice between a VH032 or VH298 core can significantly influence the physicochemical properties of the final PROTAC molecule, particularly its cell permeability. Studies have shown that VH298-based PROTACs can exhibit higher membrane permeability compared to their VH032 counterparts. This is a critical factor, as the ability of a PROTAC to cross the cell membrane and reach its intracellular target is paramount for its efficacy.

However, it is important to note that permeability is not solely dictated by the VHL ligand. The nature of the linker and the target protein ligand play a crucial role. For instance, substituting an amide bond in the linker with an ester has been shown to improve the permeability of VH032-based PROTACs.

Biological Activity: The Ultimate Litmus Test

VH298 exhibits a significantly higher binding affinity for VHL, with a dissociation constant (Kd) in the range of 80-90 nM, compared to VH032's Kd of approximately 185 nM. This tighter binding can translate to more potent target degradation by the resulting PROTAC. The higher potency of VH298 is attributed to the cyanocyclopropanecarboxamido moiety, which makes additional favorable interactions within the VHL binding pocket.

Both VH032 and VH298, when incorporated into PROTACs, have been shown to effectively induce the degradation of a wide range of target proteins. The choice between them may ultimately depend on the specific target and the desired pharmacological profile. In some cases, the higher binding affinity of VH298 may be advantageous, while in others, the well-established synthetic routes and extensive use of VH032 may be preferred.

Experimental Protocols and Workflows

General Synthesis of a Boc-Protected VHL Ligand Intermediate

The synthesis of Boc-protected VHL ligand intermediates, such as this compound, typically involves a multi-step sequence starting from commercially available materials. A key step is the coupling of a protected (2S,4R)-4-hydroxyproline core with a substituted benzylamine.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Intermediate Boc-Hyp-OH Boc-(2S,4R)-4-hydroxyproline Amide_Coupling Amide Coupling Boc-Hyp-OH->Amide_Coupling Subst_Benzylamine Substituted Benzylamine Subst_Benzylamine->Amide_Coupling Deprotection Deprotection Amide_Coupling->Deprotection Second_Coupling Second Amide Coupling (e.g., with Boc-tert-leucine) Deprotection->Second_Coupling Boc_VHL_Intermediate Boc-Protected VHL Intermediate (e.g., this compound) Second_Coupling->Boc_VHL_Intermediate

General workflow for the synthesis of a Boc-protected VHL ligand intermediate.
PROTAC Synthesis via Amide Coupling

Once the Boc-protected VHL intermediate is obtained, the Boc protecting group is removed under acidic conditions to yield the free amine. This amine is then coupled with a linker that has been pre-conjugated to the target protein ligand.

PROTAC_Synthesis cluster_0 Reactants cluster_1 Reaction cluster_2 Product VHL_Amine VHL-CH2-NH2 (from Boc deprotection) Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) VHL_Amine->Amide_Coupling Linker_POI_Ligand Linker-Target Protein Ligand Linker_POI_Ligand->Amide_Coupling PROTAC Final PROTAC Molecule Amide_Coupling->PROTAC VHL_HIF1a_Pathway cluster_0 Normoxia cluster_1 PROTAC Action HIF1a HIF-1α PHD Prolyl Hydroxylases (PHDs) HIF1a->PHD +O2 OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a VHL VHL E3 Ligase OH_HIF1a->VHL Ub Ubiquitination VHL->Ub Ternary_Complex Ternary Complex (VHL-PROTAC-POI) VHL->Ternary_Complex Recruited by PROTAC Proteasome Proteasomal Degradation Ub->Proteasome PROTAC PROTAC (VHL Ligand - Linker - POI Ligand) VHL_Ligand VHL Ligand (VH032/VH298) PROTAC->VHL_Ligand POI Target Protein (POI) PROTAC->POI VHL_Ligand->Ternary_Complex POI->Ternary_Complex POI_Ub POI Ubiquitination Ternary_Complex->POI_Ub POI_Degradation POI Degradation POI_Ub->POI_Degradation

References

The Strategic Advantage of VH032-CH2-Boc in PROTAC Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the choice of synthetic route for conjugating the von Hippel-Lindau (VHL) E3 ligase ligand, VH032, is a critical determinant of efficiency and yield. This guide provides a detailed comparison between the direct coupling of VH032 and the use of its Boc-protected derivative, VH032-CH2-Boc, highlighting the clear advantages of the latter approach in achieving cleaner reactions, higher yields, and simplified purification.

The direct coupling of VH032, which possesses a reactive primary amine, to a linker or protein of interest (POI) ligand can be fraught with challenges, including side reactions and complex purification profiles. The use of this compound, a derivative where the amine is temporarily protected by a tert-butyloxycarbonyl (Boc) group, offers a more controlled and efficient synthetic strategy.[1][2] The Boc protecting group is stable under a variety of reaction conditions used for linker attachment and can be readily removed under mild acidic conditions to allow for the final coupling step.[2][3]

Unveiling the VHL-HIF1α Signaling Pathway

VH032 is a potent ligand for the VHL E3 ubiquitin ligase, a key regulator of the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway. Understanding this pathway is crucial for appreciating the role of VH032-based PROTACs. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated, leading to its recognition by the VHL E3 ligase complex, ubiquitination, and subsequent degradation by the proteasome. In hypoxic conditions, this process is inhibited, allowing HIF-1α to accumulate and activate genes involved in angiogenesis and cell survival. PROTACs containing VH032 hijack this natural process to induce the degradation of specific target proteins.

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHDs Prolyl Hydroxylases (O2 present) HIF1a_normoxia->PHDs Hydroxylation OH_HIF1a Hydroxylated HIF-1α PHDs->OH_HIF1a VHL_complex VHL E3 Ligase Complex OH_HIF1a->VHL_complex Recognition Ub_HIF1a Ubiquitinated HIF-1α VHL_complex->Ub_HIF1a Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome Proteasome Ub_HIF1a->Proteasome Targeting Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α PHDs_inactive Prolyl Hydroxylases (O2 absent) HIF1a_hypoxia->PHDs_inactive Inhibition HIF1_dimer HIF-1 Dimer HIF1a_hypoxia->HIF1_dimer Stabilization & Dimerization HIF1b HIF-1β HIF1b->HIF1_dimer HRE Hypoxia Response Element (DNA) HIF1_dimer->HRE Binding Nucleus Nucleus Transcription Gene Transcription (e.g., VEGF) HRE->Transcription

Diagram 1: VHL-HIF1α Signaling Pathway under Normoxia and Hypoxia.

Quantitative Comparison: Direct VH032 Coupling vs. This compound Strategy

FeatureDirect VH032 CouplingThis compound StrategyAdvantage of this compound
Reaction Selectivity Low to ModerateHighThe Boc group prevents the nucleophilic amine of VH032 from participating in unwanted side reactions, such as reacting with coupling agents or forming undesired amides.
Potential Side Products - Guanidinium by-products from reaction with coupling reagents- Formation of TFA-amides if amine is a TFA salt- Dimerization or polymerizationMinimalLeads to a cleaner reaction mixture and simplifies downstream processing.
Reaction Yield Variable, often lower due to side reactions and purification losses.Generally higher and more reproducible.Maximizes the conservation of valuable VH032 starting material.
Purification Often challenging, requiring extensive chromatography to separate the desired product from closely related impurities.Simplified due to a cleaner crude product.Reduces time and cost associated with purification.
Overall Process Efficiency LowerHigherA more streamlined and reliable synthetic workflow.

Experimental Protocols

Protocol 1: Direct Coupling of VH032 Amine

This protocol is a generalized representation of a direct amide coupling reaction.

  • Materials: VH032 amine, carboxylic acid-functionalized linker/POI ligand, a peptide coupling reagent (e.g., HATU, HBTU), a non-nucleophilic base (e.g., DIPEA), and an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Procedure: a. Dissolve the carboxylic acid-functionalized linker/POI ligand in the anhydrous solvent. b. Add the coupling reagent and the non-nucleophilic base to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid. c. Add a solution of VH032 amine in the anhydrous solvent to the reaction mixture. d. Stir the reaction at room temperature for 4-24 hours, monitoring by LC-MS. e. Upon completion, quench the reaction (e.g., with water) and extract the product with an organic solvent. f. The organic layer is washed, dried, and concentrated. g. Purify the crude product using column chromatography (e.g., silica gel or reverse-phase HPLC).

Protocol 2: Coupling using this compound

This protocol involves the deprotection of the Boc group followed by amide coupling.

  • Materials: this compound, an acid for deprotection (e.g., TFA), a peptide coupling reagent (e.g., HATU, HBTU), a non-nucleophilic base (e.g., DIPEA), and appropriate anhydrous solvents (e.g., DCM, DMF).

  • Procedure: a. Deprotection Step: Dissolve this compound in DCM and add TFA. Stir at room temperature for 1-2 hours, monitoring by LC-MS. Once the deprotection is complete, concentrate the reaction mixture in vacuo to remove excess TFA and solvent. The resulting amine salt is used directly in the next step. b. Coupling Step: In a separate flask, dissolve the carboxylic acid-functionalized linker/POI ligand in anhydrous DMF. c. Add the coupling reagent and DIPEA, and stir for 15-30 minutes at room temperature for pre-activation. d. Add the deprotected VH032 amine (as a solution in DMF with additional DIPEA to neutralize the salt) to the activated ester mixture. e. Stir the reaction at room temperature for 4-24 hours, monitoring by LC-MS. f. Work-up and purify the product as described in Protocol 1.

Synthetic Workflow Comparison

The use of this compound introduces an additional deprotection step, yet it significantly streamlines the overall synthetic workflow by ensuring a cleaner coupling reaction and simplifying the final purification.

Synthetic_Workflow cluster_direct Direct VH032 Coupling cluster_boc This compound Strategy start_direct VH032 Amine + Linker-COOH coupling_direct Amide Coupling start_direct->coupling_direct workup_direct Work-up coupling_direct->workup_direct purification_direct Complex Purification (Multiple Side Products) workup_direct->purification_direct product_direct Final PROTAC purification_direct->product_direct start_boc This compound deprotection Boc Deprotection (TFA) start_boc->deprotection deprotected_vh032 Deprotected VH032 Amine deprotection->deprotected_vh032 coupling_boc Amide Coupling deprotected_vh032->coupling_boc linker_cooh Linker-COOH linker_cooh->coupling_boc workup_boc Work-up coupling_boc->workup_boc purification_boc Simplified Purification (Cleaner Reaction) workup_boc->purification_boc product_boc Final PROTAC purification_boc->product_boc

References

A Comparative Purity Analysis of VH032-CH2-Boc by Mass Spectrometry for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical, non-negotiable step in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of the purity of VH032-CH2-Boc, a key intermediate for VHL E3 ligase recruitment, validated by mass spectrometry. We present supporting experimental data and protocols to offer a comprehensive resource for assessing its suitability against other common VHL ligands.

This compound is a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032, modified with a Boc-protecting group. This modification facilitates its use as a crucial building block in the modular synthesis of PROTACs. The purity of this intermediate directly impacts the yield and purity of the final PROTAC, making rigorous analytical validation essential.

Quantitative Purity Comparison of VHL Ligands

The purity of this compound and its derivatives is comparable to other widely used VHL ligands. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the standard method for determining the purity of these non-volatile small molecules. The table below summarizes the publicly available purity data for this compound and related VHL ligands.

CompoundDescriptionReported PurityAnalytical Method
(S,R,S)-AHPC-Boc (VH032-Boc) Boc-protected VHL ligand intermediate.96.36%[1]HPLC
VH032 amine hydrochloride Deprotected VH032, ready for linker conjugation.97%[2], ≥98%[3]HPLC
VH298 A potent VHL inhibitor and PROTAC building block.>98%[2][4]HPLC
VH101 A functionalized VHL ligand for PROTAC synthesis.≥95%, ≥98%HPLC

Experimental Protocol: Purity Determination by LC-MS

This protocol outlines a general method for the purity analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

2. LC-MS System and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode is typically used for this class of compounds.

  • MS Scan Range: m/z 100-1000.

  • Considerations for Boc-Protected Compounds: The Boc group can be labile under certain mass spectrometry conditions, potentially leading to in-source fragmentation. To minimize this, soft ionization techniques and optimized source parameters (e.g., lower fragmentor voltage) are recommended. The use of formic acid in the mobile phase is generally preferred over trifluoroacetic acid (TFA), as strong acids can promote the cleavage of the Boc group.

3. Data Analysis:

  • The purity of the sample is determined by integrating the peak area of the main compound in the chromatogram and calculating its percentage relative to the total peak area of all detected components.

  • The mass spectrum of the main peak should be analyzed to confirm the molecular weight of this compound.

Diagrams and Visualizations

To further clarify the workflow and the role of this compound, the following diagrams are provided.

This compound in PROTAC Synthesis cluster_synthesis PROTAC Synthesis Pathway VH032_CH2_Boc This compound (VHL Ligand Intermediate) Deprotection Boc Deprotection (e.g., TFA or HCl) VH032_CH2_Boc->Deprotection Step 1 VH032_amine VH032-amine Deprotection->VH032_amine Activated_Linker Activated Linker Final_PROTAC Final PROTAC Molecule Activated_Linker->Final_PROTAC Target_Ligand Target Protein Ligand Target_Ligand->Final_PROTAC VH032_amine->Final_PROTAC Step 2: Ligation LC-MS Purity Validation Workflow Sample_Prep Sample Preparation (Dissolution & Dilution) LC_Separation Liquid Chromatography (Reversed-Phase C18) Sample_Prep->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS_Detection Mass Spectrometry (Mass-to-Charge Analysis) ESI_Ionization->MS_Detection Data_Analysis Data Analysis (Purity & Identity Confirmation) MS_Detection->Data_Analysis

References

A Comparative Guide to the Binding Affinity of VH032-Derived Ligands to VHL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinities of various ligands derived from VH032 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The following sections present quantitative binding data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathway and experimental workflows to aid in the assessment and development of potent VHL inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Quantitative Assessment of Binding Affinity

The binding affinities of VH032 and its derivatives to the VHL protein complex are crucial for their efficacy as inhibitors or as components of PROTACs. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify this interaction. A lower Kd or IC50 value indicates a higher binding affinity. The data presented below has been compiled from various biophysical assays.

Ligand/CompoundBinding Affinity (Kd/IC50)Assay MethodReference
VH032 185 nM (Kd)Isothermal Titration Calorimetry (ITC)[1][2]
VH10144 nM (Kd)Not Specified[2]
(3R,4S)-F-Hyp containing VH032 derivativeComparable to parent Hyp-containing compoundsNot Specified[1]
(3S,4S)-F-Hyp containing VH032 derivativeConsiderably lower than parent Hyp-containing compoundsNot Specified[1]
Ligand 1322 µM (Kd)Isothermal Titration Calorimetry (ITC)
BODIPY FL VH032100.8 nM (Kd)Fluorescence Polarization (FP)
BODIPY FL VH0323.39 nM (Kd)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
VH29842.17 - 48.27 nM (IC50)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

VHL Signaling Pathway and Ligand Interaction

The von Hippel-Lindau protein is a critical component of the cellular oxygen-sensing pathway. It acts as the substrate recognition subunit of the VCB-CUL2 E3 ubiquitin ligase complex, which targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for proteasomal degradation under normal oxygen conditions (normoxia). In hypoxic conditions or when the VHL gene is mutated, HIF-1α is not degraded, leading to its accumulation and the subsequent transcription of genes involved in angiogenesis, cell proliferation, and metabolism. VH032 and its derivatives are small molecules designed to bind to VHL, often at the same site as the hydroxylated proline residue of HIF-1α, thereby inhibiting the VHL/HIF-1α interaction.

VHL_Signaling_Pathway cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Conditions / VHL Mutation cluster_inhibition Inhibition by VH032-derived Ligands HIF1a HIF-1α PHDs Prolyl Hydroxylases (PHDs) + O2 HIF1a->PHDs Hydroxylation OH_HIF1a Hydroxylated HIF-1α PHDs->OH_HIF1a VHL_complex VHL E3 Ligase Complex OH_HIF1a->VHL_complex Recognition Proteasome Proteasome OH_HIF1a->Proteasome Ub Ubiquitin VHL_complex->Ub Ub->OH_HIF1a Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia Response Elements (HREs) Nucleus->HRE Binding Gene_Transcription Gene Transcription (e.g., VEGF, GLUT1) HRE->Gene_Transcription VH032 VH032 Ligand VHL_complex_inhibited VHL E3 Ligase Complex VH032->VHL_complex_inhibited Binding OH_HIF1a_inhibited Hydroxylated HIF-1α OH_HIF1a_inhibited->VHL_complex_inhibited Interaction Blocked

Caption: VHL signaling pathway under different conditions.

Experimental Protocols for Binding Affinity Assessment

A variety of biophysical techniques are employed to determine the binding affinity of VH032-derived ligands to VHL. The most common methods include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

General Protocol:

  • Sample Preparation: The purified VHL protein complex (often VCB, consisting of VHL, Elongin B, and Elongin C) is placed in the sample cell of the calorimeter. The VH032-derived ligand is loaded into the injection syringe. Both protein and ligand are in an identical buffer to minimize heat of dilution effects.

  • Titration: A series of small, precise injections of the ligand are made into the protein solution while the temperature is kept constant.

  • Data Acquisition: The heat change associated with each injection is measured. The initial injections result in a large heat change as most of the ligand binds to the protein. As the protein becomes saturated, the heat change diminishes.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

General Protocol:

  • Chip Preparation: The VHL protein complex is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the VH032-derived ligand (the analyte) is flowed over the chip surface.

  • Association and Dissociation: The binding of the ligand to the immobilized VHL is monitored in real-time as an increase in the SPR signal (association phase). Subsequently, a buffer without the ligand is flowed over the chip, and the dissociation of the ligand is monitored as a decrease in the signal (dissociation phase).

  • Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.

Fluorescence Polarization (FP)

FP assays measure the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a probe) upon binding to a larger molecule. In the context of VHL, a fluorescently labeled HIF-1α peptide or a fluorescent derivative of a VHL ligand (like BODIPY FL VH032) can be used as the probe.

General Protocol (Competitive FP Assay):

  • Assay Setup: A solution containing the VHL protein complex and a fluorescent probe with a known affinity for VHL is prepared. This mixture will have a high fluorescence polarization value because the probe is bound to the larger protein, causing it to tumble more slowly in solution.

  • Ligand Addition: The unlabeled VH032-derived ligand is titrated into the solution.

  • Competition: The unlabeled ligand competes with the fluorescent probe for binding to VHL. As the concentration of the unlabeled ligand increases, it displaces the fluorescent probe.

  • Signal Detection: The displaced fluorescent probe tumbles more rapidly in solution, leading to a decrease in the fluorescence polarization signal.

  • Data Analysis: The IC50 value, the concentration of the unlabeled ligand that displaces 50% of the fluorescent probe, is determined from the dose-response curve. The Ki (inhibition constant) can then be calculated from the IC50 value.

Experimental_Workflow cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_SPR Surface Plasmon Resonance (SPR) cluster_FP Fluorescence Polarization (FP) - Competitive ITC_Prep Prepare VHL in cell, Ligand in syringe ITC_Titrate Inject Ligand into VHL ITC_Prep->ITC_Titrate ITC_Detect Measure Heat Change ITC_Titrate->ITC_Detect ITC_Analyze Plot Heat vs. Molar Ratio (Determine Kd, ΔH, n) ITC_Detect->ITC_Analyze SPR_Prep Immobilize VHL on Sensor Chip SPR_Inject Flow Ligand over Chip SPR_Prep->SPR_Inject SPR_Detect Monitor Refractive Index Change SPR_Inject->SPR_Detect SPR_Analyze Analyze Sensorgram (Determine ka, kd, Kd) SPR_Detect->SPR_Analyze FP_Prep Mix VHL and Fluorescent Probe FP_Titrate Add Competing Ligand FP_Prep->FP_Titrate FP_Detect Measure Change in Fluorescence Polarization FP_Titrate->FP_Detect FP_Analyze Plot Polarization vs. [Ligand] (Determine IC50/Ki) FP_Detect->FP_Analyze

Caption: Workflow for key binding affinity assays.

References

A Comparative Analysis of VHL and Cereblon E3 Ligase Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The E3 ubiquitin ligases, Von Hippel-Lindau (VHL) and Cereblon (CRBN), are cornerstones in the field of targeted protein degradation (TPD). Their recruitment by heterobifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention. Understanding the transient intermediate states of these ligases during the ubiquitination cascade is critical for the rational design of effective protein degraders. This guide provides an objective comparison of the intermediates formed by the VHL and Cereblon E3 ligase complexes, supported by experimental data and detailed methodologies.

The E3 Ligase Complexes: Assembly and Stoichiometry

The functional E3 ligase is a multi-subunit complex, and its assembly represents a key intermediate stage. VHL is the substrate recognition subunit of the Cullin 2 (CUL2) RING E3 ligase complex, while Cereblon is the substrate receptor for the Cullin 4A (CUL4A) RING E3 ligase complex.

The VHL complex (CRL2VHL) is composed of VHL, Elongin B, Elongin C, CUL2, and RBX1. The assembly of this complex is a stepwise process, with the formation of a stable VHL-Elongin B-Elongin C (VCB) sub-complex being a critical intermediate. The chaperonin TRiC/CCT plays a role in the proper folding and assembly of VHL, which is essential for its subsequent interaction with Elongins B and C. This VCB trimer then associates with the CUL2-RBX1 scaffold to form the active ligase.

The Cereblon complex (CRL4CRBN) consists of Cereblon, DNA Damage-Binding Protein 1 (DDB1), CUL4A, and RBX1.[1][2] Cereblon first forms a stable complex with DDB1. This dimeric intermediate then binds to the CUL4A-RBX1 scaffold to constitute the functional E3 ligase.

Interaction with E2-Ubiquitin Conjugate

A crucial intermediate in the ubiquitination pathway is the complex formed between the E3 ligase and an E2 ubiquitin-conjugating enzyme charged with ubiquitin (E2~Ub). This interaction brings the activated ubiquitin in proximity to the substrate for transfer.

For the VHL complex , members of the UbcH5 family (UbcH5a, UbcH5b, and UbcH5c) have been identified as cognate E2 enzymes that productively interact with the CUL2-RBX1 scaffold to ubiquitinate VHL substrates.

The Cereblon complex has been shown to work in conjunction with the E2 enzymes UBE2D3 and UBE2G1. These E2 enzymes act cooperatively to promote the K48-linked polyubiquitination of Cereblon's neosubstrates, a process essential for their degradation.

Substrate Recruitment and the Ternary Complex Intermediate

The recruitment of a substrate protein to the E3 ligase is a pivotal step that forms a transient ternary complex. In the context of TPD, this intermediate is the E3 ligase-PROTAC-target protein complex. The stability and conformation of this ternary complex are critical determinants of degradation efficiency.

VHL-mediated substrate recognition naturally occurs through the interaction of VHL with a hydroxyproline motif on its substrates, such as HIF-1α. In the case of PROTACs, the VHL ligand on the PROTAC molecule mediates the recruitment of the VHL complex to the target protein. The formation of the VHL-PROTAC-target ternary complex can exhibit positive cooperativity, where the binding of the target and VHL to the PROTAC is enhanced compared to their individual binary interactions. This enhanced stability can lead to more efficient ubiquitination and degradation.

Cereblon-mediated substrate recognition can be modulated by small molecules known as molecular glues, such as immunomodulatory drugs (IMiDs). These molecules bind to Cereblon and alter its substrate specificity, inducing the recruitment of "neosubstrates" that are not endogenous targets. PROTACs utilizing a Cereblon ligand function similarly, bringing the target protein into proximity with the CRL4CRBN complex. Cryo-EM studies have revealed that Cereblon exists in an "open" conformation in its apo form. Upon binding of a molecular glue or a PROTAC ligand, it undergoes a conformational change to a "closed" state, which is competent for substrate binding.[3] This conformational transition is a key intermediate step in the recruitment of neosubstrates.

Data Presentation

The following tables summarize key quantitative data for VHL and Cereblon E3 ligase intermediates.

Table 1: Subunit Binding Affinities and Complex Formation

E3 LigaseInteracting SubunitsMethodAffinity (KD)Reference
CereblonLenalidomide - CRBN:DDB1Isothermal Titration Calorimetry (ITC)0.6 µM[4]
CereblonThalidomide - CRBNIsothermal Titration Calorimetry (ITC)~250 nM[5]
VHLVH032 - VCB ComplexSurface Plasmon Resonance (SPR)~39.8 nM

Table 2: Ternary Complex Formation and Kinetics (PROTAC-mediated)

E3 LigasePROTACTarget ProteinMethodCooperativity (α)Dissociation Constant (KD)Dissociation Rate (koff)Reference
VHLMZ1BRD4BD2SPR22-0.006 s-1
VHLMZ1BRD2BD2SPR>1--
VHLMZ1BRD3BD2SPR<1--
CereblondBET6BRD4AlphaLISA---

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to directly assess the activity of the E3 ligase complex and the formation of ubiquitinated substrates.

Protocol for VHL-mediated Ubiquitination:

  • Reagents: Recombinant E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UbcH5a), reconstituted VHL complex (VHL, Elongin B, Elongin C, CUL2, RBX1), ubiquitin, ATP, and the substrate protein (e.g., HIF-1α).

  • Reaction Setup: Combine the E1, E2, VHL complex, ubiquitin, and substrate in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).

  • Initiation: Start the reaction by adding ATP to a final concentration of 2-5 mM.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting using antibodies against the substrate to detect higher molecular weight ubiquitinated species.

Protocol for Cereblon-mediated Ubiquitination:

  • Reagents: Recombinant E1 (e.g., UBE1), E2 (e.g., UBE2D3 and/or UBE2G1), reconstituted Cereblon complex (CRBN, DDB1, CUL4A, RBX1), ubiquitin, ATP, and the substrate protein (e.g., IKZF1).

  • Reaction Setup: Similar to the VHL assay, combine the enzymatic components, ubiquitin, and substrate in a suitable reaction buffer. If investigating a molecular glue or PROTAC, it should be added at this stage.

  • Initiation and Incubation: Initiate with ATP and incubate at 37°C.

  • Termination and Analysis: Terminate the reaction and analyze the products by Western blotting for the substrate protein.

Ternary Complex Formation Assays

These assays quantify the formation and stability of the E3 ligase-ligand-target protein intermediate.

Surface Plasmon Resonance (SPR):

  • Immobilization: Immobilize the purified E3 ligase complex (e.g., VCB or CRBN-DDB1) onto an SPR sensor chip.

  • Binding Analysis: Inject a solution containing the PROTAC and the target protein over the chip surface. The binding events are monitored in real-time by measuring changes in the refractive index.

  • Kinetic Analysis: By analyzing the association and dissociation phases of the sensorgram, kinetic parameters such as the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD) can be determined. Cooperativity can be assessed by comparing the binding of the PROTAC and target protein individually versus their combined binding.

Isothermal Titration Calorimetry (ITC):

  • Sample Preparation: Place a solution of the E3 ligase complex in the sample cell of the calorimeter. Fill the injection syringe with a solution of the PROTAC and target protein.

  • Titration: Inject small aliquots of the syringe solution into the sample cell at regular intervals.

  • Data Analysis: The heat changes associated with each injection are measured. By fitting the integrated heat data to a suitable binding model, the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation can be determined.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

VHL_Cereblon_Pathway

Experimental_Workflow cluster_protein Protein Expression & Purification cluster_assay Biophysical & Biochemical Assays cluster_data Data Analysis Expression Recombinant Protein Expression (e.g., E. coli, Insect Cells) Purification Affinity Chromatography (e.g., Ni-NTA, Strep-Tactin) Expression->Purification QC Purity & Concentration Determination (SDS-PAGE, Bradford) Purification->QC SPR Surface Plasmon Resonance (SPR) QC->SPR ITC Isothermal Titration Calorimetry (ITC) QC->ITC UbiquitinationAssay In Vitro Ubiquitination Assay QC->UbiquitinationAssay Kinetics Kinetic & Affinity Determination (kon, koff, KD) SPR->Kinetics Thermo Thermodynamic Parameters (ΔH, n) ITC->Thermo WesternBlot Western Blot Analysis UbiquitinationAssay->WesternBlot Ubiquitination Detection of Ubiquitinated Substrate WesternBlot->Ubiquitination

References

A Comparative Benchmark: VH032-CH2-Boc versus Next-Generation VHL Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal E3 ligase ligand is a critical step in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the well-established Von Hippel-Lindau (VHL) E3 ligase ligand precursor, VH032-CH2-Boc, against emerging next-generation VHL ligands, supported by experimental data and detailed methodologies.

The VHL protein is a key component of the VHL E3 ubiquitin ligase complex, which is frequently hijacked by PROTACs to induce the degradation of specific target proteins. This compound serves as a crucial building block in the synthesis of VHL-recruiting PROTACs. It is a Boc-protected form of VH032, which, upon deprotection under acidic conditions, allows for the attachment of a linker and a target-specific warhead. While VH032 has been instrumental in the advancement of targeted protein degradation, the field is rapidly evolving with the development of next-generation VHL ligands engineered for enhanced performance.

This guide will delve into a quantitative comparison of VH032 with prominent next-generation ligands such as VH101 and VH298, focusing on their binding affinities to the VHL protein. Furthermore, it will provide detailed experimental protocols for key assays used to characterize these ligands and their resulting PROTACs, along with visual representations of the underlying biological pathways and experimental workflows.

Quantitative Performance Comparison

The binding affinity of a VHL ligand to its target E3 ligase is a critical determinant of the efficacy of the resulting PROTAC. Higher affinity generally leads to more efficient recruitment of the E3 ligase to the target protein, resulting in enhanced degradation. The following table summarizes the reported binding affinities (Kd) of VH032 and several next-generation VHL ligands.

LigandBinding Affinity (Kd) to VHLKey Features
VH032 185 nM[1]A foundational VHL ligand, widely used in early PROTAC development.
VH101 44 nM[2]A second-generation ligand with significantly improved binding affinity over VH032.
VH298 80 - 90 nM[3]A potent next-generation ligand with excellent cellular activity.
Compound 30 < 40 nM[4]A highly potent, next-generation inhibitor of the VHL:HIF-1α interaction.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

VHL_PROTAC_Pathway cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (VHL Ligand - Linker - Target Ligand) Ternary Ternary Complex (VHL-PROTAC-Target) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Target Target Protein Target->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

FP_Assay_Workflow cluster_workflow Fluorescence Polarization Binding Assay Workflow start Start prepare Prepare Reagents: VHL Protein, Fluorescent Probe, Test Ligand (e.g., VH032) start->prepare incubate Incubate Mixture prepare->incubate measure Measure Fluorescence Polarization incubate->measure analyze Analyze Data: Determine IC50 and Kd measure->analyze end End analyze->end

Figure 2: Fluorescence Polarization (FP) competitive binding assay workflow.

Western_Blot_Workflow cluster_workflow Western Blot for PROTAC-Induced Degradation cell_culture Cell Culture & Seeding protac_treatment Treat cells with varying PROTAC concentrations cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Quantification protac_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis (Determine DC50 & Dmax) detection->analysis

Figure 3: Western Blot workflow for determining PROTAC efficacy.

Experimental Protocols

VHL Ligand Binding Affinity Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the binding affinity (Kd) of unlabeled VHL ligands by measuring their ability to displace a fluorescently labeled VHL probe.

Materials:

  • Purified recombinant VHL complex (e.g., ELOB/ELOC/VHL)

  • Fluorescently labeled VHL probe (e.g., BDY FL VH032)

  • VHL Assay Buffer

  • Test VHL ligands (e.g., VH032, VH101, VH298)

  • Control inhibitor (e.g., VH298)

  • DMSO

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Thaw the VHL complex and fluorescent probe on ice.

    • Prepare serial dilutions of the test ligands and control inhibitor in VHL Assay Buffer with a final DMSO concentration not exceeding 1%.

  • Assay Plate Setup:

    • Add 40 µl of diluted VHL complex to wells designated for "Positive Control," "Test Inhibitor," and the control inhibitor.

    • Add 40 µl of VHL Assay Buffer to "Negative Control" wells.

    • Add 45 µl of VHL Assay Buffer to "Blank" wells.

  • Inhibitor Addition:

    • Add 5 µl of the serially diluted test ligands and control inhibitor to their respective wells.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature with slow shaking.

  • Fluorescent Probe Addition:

    • During incubation, dilute the fluorescent probe to the desired working concentration in VHL Assay Buffer.

    • Add 5 µl of the diluted fluorescent probe to all wells except the "Blank" wells.

  • Measurement:

    • Incubate for an additional 60 minutes at room temperature.

    • Measure the fluorescence polarization using a microplate reader.

  • Data Analysis:

    • The IC50 values are determined by plotting the fluorescence polarization signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Kd can then be calculated from the IC50 value using the Cheng-Prusoff equation.

PROTAC-Induced Cellular Degradation Assay (Western Blot)

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and reagents

  • PROTAC compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound or vehicle (DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples and add Laemmli sample buffer.

    • Boil the samples to denature the proteins.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blotting:

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Incubate the membrane with a primary antibody for the loading control and its corresponding secondary antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Conclusion

The landscape of VHL ligands for PROTAC development is continuously advancing, with next-generation ligands demonstrating significantly improved binding affinities compared to the foundational VH032. Ligands such as VH101, VH298, and "compound 30" offer researchers the potential to develop more potent and efficient PROTACs. The selection of the VHL ligand should be guided by a thorough evaluation of its binding affinity and the desired properties of the final PROTAC molecule. The experimental protocols provided in this guide offer a robust framework for the characterization and comparison of these critical components in the pursuit of novel therapeutics based on targeted protein degradation.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for VH032-CH2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the responsible handling and disposal of novel chemical entities like VH032-CH2-Boc are critical for maintaining a safe laboratory environment and ensuring environmental protection. As a potent, biologically active compound used in Proteolysis Targeting Chimera (PROTAC) research, this compound requires stringent disposal protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to directly address procedural questions for laboratory personnel.

Core Principles of Chemical Waste Management

All research compounds, including this compound and its derivatives, should be treated as potentially hazardous waste. Under no circumstances should these chemicals be disposed of down the sink or in regular trash. The primary and mandated route for disposal is through your institution's Environmental Health and Safety (EHS) program. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.

Quantitative Data for Disposal Consideration

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table outlines the types of parameters that are critical for making informed disposal decisions. Researchers must consult the compound-specific SDS, if available from the supplier, or refer to their institution's EHS guidelines for specific values.

ParameterGuidelineRelevance to Disposal
pH Neutralize to a pH between 6 and 8 for dilute aqueous solutions only if permitted by EHS.Corrosive waste (highly acidic or basic) requires special handling and segregation. Given the acid-labile nature of the Boc-protecting group, acidic conditions should be strictly avoided to prevent uncontrolled degradation.
Concentration Limits Varies by substance and local regulations. Potent compounds may have very low concentration thresholds for hazardous classification.Even low concentrations of biologically active compounds can render a solution hazardous. All solutions containing this compound should be treated as hazardous waste.
Solvent Compatibility Segregate halogenated and non-halogenated solvent waste.Improper mixing of waste streams can lead to dangerous chemical reactions.
Container Type Use only approved, chemically compatible, and clearly labeled hazardous waste containers.Prevents leaks, spills, and accidental mixing of incompatible chemicals.

Experimental Protocol for Safe Disposal

The proper disposal of this compound is a controlled procedure, not an experimental one. The following steps provide a general protocol for the safe handling and disposal of this and similar chemical wastes.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound in any form (solid powder or in solution), always wear appropriate PPE, including:

  • Safety glasses or goggles

  • A flame-resistant lab coat

  • Chemical-resistant gloves (nitrile or neoprene recommended)

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect unused or waste this compound powder in a clearly labeled, sealed container designated for solid chemical waste.

    • Also, dispose of any contaminated materials, such as weighing paper, pipette tips, and gloves, in this container.

    • The container should be labeled as "Hazardous Waste" with the full chemical name: "this compound".

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, labeled, and sealed waste container for liquid hazardous waste.

    • Do not mix with other incompatible waste streams. For example, waste dissolved in halogenated solvents (like dichloromethane) must be collected separately from waste in non-halogenated solvents (like DMSO or methanol).

    • The container label must include "Hazardous Waste," the chemical name "this compound," and the solvent(s) used, with estimated concentrations.

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • For liquid spills: Absorb the material with a non-combustible absorbent material such as vermiculite, sand, or earth.

  • For solid spills: Carefully sweep or scoop the material to avoid generating dust.

  • Collect all spill cleanup materials into a designated, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash the area thoroughly.

Step 4: Final Disposal

All waste containing this compound must be disposed of through your institution's approved hazardous waste management program. Contact your EHS department to schedule a pickup. Do not attempt to treat or neutralize the chemical waste yourself unless it is part of a specifically approved and documented laboratory procedure.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container (Segregate by Solvent) liquid_waste->liquid_container spill Spill Occurs? solid_container->spill liquid_container->spill spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes ehs_pickup Arrange for EHS Waste Pickup spill->ehs_pickup No spill_procedure->ehs_pickup end End: Safe and Compliant Disposal ehs_pickup->end

Caption: Disposal decision workflow for this compound.

Comprehensive Safety and Handling Guide for VH032-CH2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in humans or animals.

This guide provides essential safety, handling, and disposal information for VH032-CH2-Boc, a Boc-modified VHL ligand used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] As a novel research chemical, this compound requires careful handling to mitigate potential health risks. The following procedures are based on established best practices for handling potent, solid research chemicals in a laboratory setting.[3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[3] The required PPE may vary based on the specific laboratory activity.

ActivityRequired PPESpecifications and Best Practices
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• N95 (or higher) Respirator• Perform in a certified chemical fume hood or a ventilated balance enclosure. • Use anti-static tools and weighing paper to minimize dust generation.• Change gloves immediately if contaminated.
Solution Preparation and Handling • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• Handle all solutions within a chemical fume hood to avoid splashes and aerosol generation. • Ensure all vials and tubes are securely capped.
General Laboratory Use • Nitrile Gloves• Lab Coat• Safety Glasses• Always wear basic PPE when in the vicinity of where the chemical is handled. • Wash hands thoroughly after handling.
Spill Cleanup • Double Nitrile Gloves• Chemical-Resistant Gown• Chemical Splash Goggles• Face Shield• N95 (or higher) Respirator• Evacuate and secure the area immediately.• Use an appropriate chemical spill kit.

Operational and Handling Procedures

Adherence to proper laboratory procedures is critical to ensure safety and prevent contamination.

  • Engineering Controls : All handling of the solid compound, including weighing and reconstitution, should be performed in a certified chemical fume hood or other ventilated enclosure to prevent inhalation of dust.

  • Hygiene Practices : Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Storage : Store this compound at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), preferably under a nitrogen atmosphere.

  • Experimental Workflow : When planning experiments, consider the chemical properties of this compound. The Boc protecting group is acid-labile and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Waste Classification : This material should be treated as hazardous chemical waste.

  • Disposal Method : Dispose of the contents and any contaminated containers in accordance with local, state, and federal regulations through an approved waste disposal plant. Do not dispose of the chemical down the drain.

  • Contaminated Materials : All disposable labware, gloves, and other materials that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, follow a structured response to ensure safety and proper cleanup.

A Spill Occurs B Assess the Situation (Size, Location, Hazard) A->B C Evacuate Immediate Area & Alert Others B->C D Don Appropriate PPE C->D E Contain the Spill (Use Absorbent Material) D->E F Neutralize (if applicable) & Clean Up E->F G Package Waste in Sealed Container F->G H Decontaminate the Area & Affected Equipment G->H I Dispose of Hazardous Waste H->I J Report the Incident I->J

Caption: Workflow for responding to a chemical spill.

Signaling Pathway Context: PROTAC Mechanism of Action

This compound is a precursor used to create PROTACs that leverage the ubiquitin-proteasome system to degrade target proteins. The diagram below illustrates the general mechanism.

cluster_0 Cellular Environment PROTAC PROTAC (containing VH032 moiety) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Target Target Protein of Interest (POI) Target->Ternary E3 VHL E3 Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.